Product packaging for Methyl 2,2-dimethylpent-4-enoate(Cat. No.:CAS No. 76352-72-2)

Methyl 2,2-dimethylpent-4-enoate

Cat. No.: B3057060
CAS No.: 76352-72-2
M. Wt: 142.2 g/mol
InChI Key: HNCKDIDOYWCKQW-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylpent-4-enoate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B3057060 Methyl 2,2-dimethylpent-4-enoate CAS No. 76352-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-dimethylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCKDIDOYWCKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472041
Record name Methyl 2,2-dimethylpent-4-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76352-72-2
Record name Methyl 2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for methyl 2,2-dimethylpent-4-enoate, a valuable building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed reaction pathways, experimental protocols, and quantitative data.

Introduction

This compound is a γ,δ-unsaturated ester with applications in the synthesis of complex molecules and natural products. Its structure, featuring a quaternary carbon center, makes it a useful model compound for studying steric effects in chemical reactions. The synthesis of this compound is primarily achieved through two effective routes: a Claisen rearrangement-based approach and a classical esterification of the corresponding carboxylic acid.

Synthesis Route 1: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful method for the formation of γ,δ-unsaturated esters from allylic alcohols and orthoesters. In the context of this compound synthesis, this reaction utilizes 2-methyl-3-buten-2-ol and trimethyl orthoacetate.

Mechanism

The reaction proceeds through a[1][1]-sigmatropic rearrangement. The key steps are:

  • Formation of a ketene acetal: The allylic alcohol reacts with the orthoester under acidic catalysis to form a mixed orthoester, which then eliminates a molecule of alcohol to generate a reactive ketene acetal intermediate.

  • [1][1]-Sigmatropic rearrangement: The ketene acetal undergoes a concerted pericyclic rearrangement where a new carbon-carbon bond is formed between the allylic carbon and the ketene carbon, while the carbon-oxygen bond of the enol ether is cleaved. This rearrangement proceeds through a chair-like transition state.[2][3]

  • Product formation: The rearrangement directly yields the γ,δ-unsaturated ester, this compound.

Johnson_Claisen_Rearrangement cluster_reactants Reactants cluster_product Product R1 2-Methyl-3-buten-2-ol plus1 + R2 Trimethyl orthoacetate I1 Ketene Acetal R2->I1  H+ P1 This compound I1->P1  Δ [3,3]-sigmatropic rearrangement

Caption: Johnson-Claisen rearrangement for this compound synthesis.

Experimental Protocol

An improved, high-yield synthesis of methyl 3,3-dimethylpent-4-enoate, a constitutional isomer of the target molecule, has been reported and the principles can be adapted. A more direct, though less detailed, patented method for the target compound involves the reaction of 2-methyl-3-butene-2-ol with trimethyl orthoacetate.

General Procedure:

A mixture of 2-methyl-3-buten-2-ol and a slight excess of trimethyl orthoacetate is heated in the presence of a catalytic amount of a weak acid, such as propionic acid.[2] The reaction is typically carried out at elevated temperatures, and the progress can be monitored by techniques like gas chromatography. An improved process with a yield of up to 84% has been developed using orthophosphoric acid and sodium methoxide as catalysts at different stages, suggesting a two-step process might be optimal.[4]

ParameterValueReference
Reactants 2-Methyl-3-buten-2-ol, Trimethyl orthoacetate[5]
Catalyst Propionic acid (general), Orthophosphoric acid/Sodium methoxide (improved)[2][4]
Temperature High temperatures (e.g., reflux)[2]
Yield Up to 84% (improved process)[4]

Synthesis Route 2: Fischer Esterification

This route involves the synthesis of the precursor, 2,2-dimethylpent-4-enoic acid, followed by its esterification with methanol.

Synthesis of 2,2-dimethylpent-4-enoic acid

The precursor acid can be synthesized via the hydrolysis of the ester obtained from the Johnson-Claisen rearrangement.

Fischer Esterification Mechanism

The esterification of 2,2-dimethylpent-4-enoic acid with methanol is a classic Fischer esterification, which proceeds under acidic conditions.[6]

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses to regenerate the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.[7]

Fischer_Esterification cluster_reactants Reactants cluster_product Product R1 2,2-Dimethylpent-4-enoic acid plus1 + R2 Methanol I1 Tetrahedral Intermediate R2->I1  H+ P1 This compound I1->P1  -H2O plus2 + P2 Water

Caption: Fischer esterification for this compound synthesis.

Experimental Protocol

The esterification of pentanoic acid with methanol has been studied in detail, and these conditions can be applied to 2,2-dimethylpent-4-enoic acid.

General Procedure:

2,2-Dimethylpent-4-enoic acid is dissolved in an excess of methanol, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid or a cation exchange resin (e.g., Amberlyst 15), is added to the mixture.[6][8] The reaction is typically heated to reflux to drive the equilibrium towards the product side. The progress of the reaction can be monitored by TLC or GC, and upon completion, the product is isolated and purified.

ParameterValueReference
Reactants 2,2-Dimethylpent-4-enoic acid, Methanol[6]
Catalyst Sulfuric acid, Cation exchange resin (e.g., Amberlyst 15)[6][8]
Solvent Methanol (in excess)[8]
Temperature Reflux[6]
Molar Ratio (Methanol:Acid) 10:1 (for high conversion)[8]
Catalyst Loading (Amberlyst 15) 7% (g/L)[8]
Conversion >90%[8]

Summary of Synthetic Routes

Synthesis_Summary Start1 2-Methyl-3-buten-2-ol + Trimethyl orthoacetate Product This compound Start1->Product Johnson-Claisen Rearrangement Start2 2,2-Dimethylpent-4-enoic acid + Methanol Start2->Product Fischer Esterification

Caption: Overview of the main synthesis routes to this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through two primary pathways. The Johnson-Claisen rearrangement offers a direct route from commercially available starting materials, with the potential for high yields in a single step. The Fischer esterification provides a more classical approach, which is effective if the precursor carboxylic acid is readily available. The choice of method will depend on factors such as the availability of starting materials, desired scale, and specific experimental conditions preferred by the researcher. Both methods are robust and well-documented in the chemical literature, providing reliable access to this important synthetic intermediate.

References

An In-depth Technical Guide to Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethylpent-4-enoate is an unsaturated ester with the molecular formula C₈H₁₄O₂.[1] It is a colorless to yellow liquid at room temperature.[1] This compound is of interest to researchers in organic synthesis and drug development due to its specific molecular architecture, featuring a quaternary carbon center adjacent to the ester functionality and a terminal double bond. These structural motifs provide a platform for stereoselective reactions and the introduction of diverse functional groups.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.2 g/mol [1]
Appearance Colorless to yellow liquid[1]
CAS Number 76352-72-2[1]

Synthesis

The most common method for the synthesis of this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1]

Experimental Protocol: General Esterification

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general procedure for Fischer esterification is provided below. Researchers should optimize the reaction conditions for this specific substrate.

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent for extraction.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by fractional distillation under reduced pressure.

Spectroscopic Data

Experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Theoretical spectra can be predicted using computational software, but experimental verification is necessary for confirmation.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Synthesis_Workflow Reactants 2,2-dimethylpent-4-enoic acid + Methanol Catalyst H₂SO₄ (catalyst) Reaction Reflux Reactants->Reaction Catalyst->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Fischer Esterification Workflow
Logical Relationship of Physicochemical Characterization

This diagram outlines the logical relationship between the synthesis and the subsequent characterization of the final product.

Characterization_Logic cluster_characterization Physicochemical & Spectroscopic Characterization Synthesis Synthesis of Methyl 2,2-dimethylpent-4-enoate Purified_Product Purified Product Synthesis->Purified_Product Boiling_Point Boiling Point Purified_Product->Boiling_Point Density Density Purified_Product->Density Refractive_Index Refractive Index Purified_Product->Refractive_Index Solubility Solubility Purified_Product->Solubility NMR ¹H and ¹³C NMR Purified_Product->NMR IR Infrared Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS

Product Characterization Flow

References

Methyl 2,2-dimethylpent-4-enoate spectroscopic data (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic data for Methyl 2,2-dimethylpent-4-enoate (C₈H₁₄O₂) is presented in this technical guide. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.75ddt1HH-4
5.05m2HH-5
3.65s3HO-CH₃
2.25d2HH-3
1.20s6HC(CH₃)₂

Predicted data based on analogous compounds and chemical shift theory. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
177.5C=O (ester)
134.0C-4
117.5C-5
51.5O-CH₃
45.0C-3
41.0C-2
24.5C(CH₃)₂

Predicted data based on analogous compounds and chemical shift theory. The solvent is assumed to be CDCl₃.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3080Medium=C-H stretch
2970, 2880StrongC-H stretch (alkane)
1735StrongC=O stretch (ester)
1640MediumC=C stretch (alkene)
1150StrongC-O stretch (ester)

Characteristic absorption bands predicted based on functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
14210[M]⁺ (Molecular Ion)
12720[M - CH₃]⁺
1115[M - OCH₃]⁺
83100[M - COOCH₃]⁺ (Base Peak)
5540[C₄H₇]⁺

Predicted fragmentation pattern based on the structure of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

  • Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1][2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][3]

  • Ensure complete dissolution by gentle vortexing or sonication.[1]

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[2][3]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[1][3]

  • Cap the NMR tube securely.[1]

  • Wipe the exterior of the NMR tube with a lint-free tissue dampened with ethanol or acetone to remove any fingerprints or dust.[1][4]

NMR Spectrometer Operation:

  • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

  • Place the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.[1]

  • Shim the magnetic field to optimize its homogeneity and achieve high resolution.[1]

  • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[1]

  • Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).[1]

  • Acquire the NMR spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[5]

  • If necessary, clean the plates with a dry solvent like acetone and wipe with a lint-free tissue.[5]

  • Place one to two drops of liquid this compound onto the center of one salt plate.[6]

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[5][6] This is known as preparing a "neat" sample.[5][6]

IR Spectrometer Operation:

  • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[6]

  • Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[7]

  • Acquire the IR spectrum of the sample.

  • Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to the desiccator.[5][6]

Mass Spectrometry (MS)

Sample Preparation (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Prepare a stock solution of this compound by dissolving a small amount in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[8]

  • Dilute the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.[8]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[8]

  • Transfer the filtered solution to an appropriate autosampler vial.

Mass Spectrometer Operation:

  • The sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC).[9]

  • Ionization of the sample molecules is typically achieved using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[9]

  • The resulting ions are guided into the mass analyzer.[10]

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]

  • A detector measures the abundance of each ion, generating a mass spectrum.[10]

Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Structural Elucidation of Methyl 2,2-dimethylpent-4-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2,2-dimethylpent-4-enoate (C8H14O2; CAS No: 76352-72-2).[1] Due to the limited availability of published experimental spectra for this specific compound, this document leverages predicted spectroscopic data alongside established chemical principles to provide a robust framework for its characterization. The guide details the synthesis of the parent carboxylic acid and its subsequent esterification, outlines the expected outcomes from key analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and presents this information in a clear, structured format for easy reference.

Introduction

This compound is an unsaturated ester with potential applications as a building block in organic synthesis.[2] Its structure, featuring a quaternary carbon center adjacent to the ester carbonyl and a terminal double bond, makes it an interesting substrate for various chemical transformations.[2] Accurate structural confirmation is paramount for its use in research and development. This guide serves as a practical resource for the synthesis and structural verification of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,2-dimethyl-4-pentenoic acid.[2]

Synthesis of 2,2-Dimethyl-4-pentenoic Acid

A common method for the synthesis of 2,2-dimethyl-4-pentenoic acid involves the alkylation of a suitable enolate. A detailed experimental protocol is as follows:

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Isobutyric acid

  • Allyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium solution via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.

  • To this solution, add a solution of isobutyric acid in anhydrous THF dropwise, ensuring the temperature remains below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Quench the reaction by adding water. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dimethyl-4-pentenoic acid.

  • The crude product can be purified by vacuum distillation.

Esterification to this compound

The esterification of 2,2-dimethyl-4-pentenoic acid is a standard procedure.[2]

Materials:

  • 2,2-Dimethyl-4-pentenoic acid

  • Methanol, anhydrous

  • Sulfuric acid (H2SO4), concentrated

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 2,2-dimethyl-4-pentenoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound.

¹H NMR Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8ddt1H-CH=CH₂
~5.1d1H-CH=CH ₂ (trans)
~5.0d1H-CH=CH ₂ (cis)
~3.7s3H-OCH₃
~2.3d2H-CH ₂-CH=CH₂
~1.2s6H-C(CH ₃)₂-
¹³C NMR Data (Predicted)
Chemical Shift (ppm)Assignment
~177C=O
~134-C H=CH₂
~118-CH=C H₂
~52-OC H₃
~45-C H₂-CH=CH₂
~42-C (CH₃)₂-
~25-C(C H₃)₂-
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group
~3080=C-H stretch
~2960C-H stretch (sp³)
~1735C=O stretch (ester)
~1640C=C stretch
~1150C-O stretch
~915=C-H bend (out of plane)
Mass Spectrometry (Predicted)
m/zInterpretation
142Molecular ion [M]⁺
127Loss of methyl radical (•CH₃)
111Loss of methoxy radical (•OCH₃)
83McLafferty rearrangement (loss of propene)
59Methoxycarbonyl cation [COOCH₃]⁺
41Allyl cation [C₃H₅]⁺

Visualizations

Logical Workflow for Structural Elucidation

structural_elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Isobutyric_Acid Isobutyric Acid Precursor_Acid 2,2-Dimethyl-4-pentenoic Acid Isobutyric_Acid->Precursor_Acid Alkylation Allyl_Bromide Allyl Bromide Allyl_Bromide->Precursor_Acid Target_Ester This compound Precursor_Acid->Target_Ester Esterification Methanol Methanol Methanol->Target_Ester MS Mass Spectrometry (m/z = 142) Target_Ester->MS IR IR Spectroscopy (C=O, C=C) Target_Ester->IR C13_NMR 13C NMR (7 unique carbons) Target_Ester->C13_NMR H1_NMR 1H NMR (Olefinic, Aliphatic protons) Target_Ester->H1_NMR Confirmed_Structure Confirmed Structure MS->Confirmed_Structure IR->Confirmed_Structure C13_NMR->Confirmed_Structure H1_NMR->Confirmed_Structure

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Predicted ¹H NMR Spectrum Visualization

H1_NMR_Spectrum cluster_structure This compound Structure cluster_spectrum Predicted 1H NMR Chemical Shifts (ppm) cluster_assignments Proton Assignments structure CH2=CH-CH2-C(CH3)2-COOCH3 node_a a ~1.2 ppm s, 6H label_a a: -C(CH3)2- node_a->label_a node_b b ~2.3 ppm d, 2H label_b b: -CH2-CH= node_b->label_b node_c c ~5.0-5.1 ppm m, 2H label_c c: =CH2 node_c->label_c node_d d ~5.8 ppm m, 1H label_d d: -CH= node_d->label_d node_e e ~3.7 ppm s, 3H label_e e: -OCH3 node_e->label_e

Caption: Predicted ¹H NMR spectral assignments for this compound.

Conclusion

References

CAS number and IUPAC name for Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,2-dimethylpent-4-enoate, a versatile building block in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its utility in the development of complex molecules.

Chemical Identity and Properties

This compound is an unsaturated ester characterized by a terminal double bond and a quaternary carbon at the α-position relative to the carbonyl group.[1] This structural feature imparts significant steric hindrance, influencing its reactivity and making it a subject of interest in stereoselective synthesis.[1]

IUPAC Name: this compound[1] CAS Number: 76352-72-2[1][2]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.2 g/mol [1]
Appearance Colorless to yellow liquid
Predicted ¹H NMR δ ~ 5.8 (m, 1H), 5.0 (m, 2H), 3.6 (s, 3H), 2.2 (d, 2H), 1.2 (s, 6H) ppm
Predicted ¹³C NMR δ ~ 177, 134, 118, 51, 45, 42, 25 ppm

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1] For large-scale production, continuous flow processes may be employed to enhance efficiency and yield.[1]

Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dilute the residue with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 2,2-dimethylpent-4-enoic acid D Reflux A->D B Methanol B->D C H₂SO₄ (catalyst) C->D E Quenching & Extraction D->E F Washing E->F G Drying F->G H Vacuum Distillation G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

This compound serves as a valuable intermediate in organic synthesis due to its distinct functional groups: a terminal alkene and a sterically hindered ester.[1] The terminal alkene is susceptible to a variety of transformations such as hydroboration, epoxidation, and oxidation.[1] The quaternary carbon at the C2 position provides a significant steric shield, which can be exploited to control the stereochemical outcome of reactions at the carbonyl group.[1]

This compound is a key building block for the synthesis of complex natural products and biologically active molecules.[1] For instance, it has been utilized in the synthesis of Bacteriochlorins, which are analogs of chlorophyll, highlighting its role in accessing intricate molecular architectures relevant to drug discovery.[1] Furthermore, it has been employed in the synthesis of saccharide fatty acid esters, a class of compounds with potential biological activities.[1]

G cluster_reactions Chemical Transformations cluster_products Intermediate Products A This compound B Oxidation A->B C Epoxidation A->C D Hydroboration-Oxidation A->D E Cyclization A->E F Diols / Aldehydes B->F G Epoxides C->G H Alcohols D->H I Cyclic Compounds E->I J Complex Molecules (e.g., Bacteriochlorins, Saccharide Esters) F->J G->J H->J I->J

Caption: Reaction pathways of this compound.

Logical Pathway in Synthesis

The strategic importance of this compound lies in its role as a molecular scaffold. The logical progression from simple precursors to this intermediate, and subsequently to complex, high-value molecules, is a cornerstone of its application in research and development. The dimethylated quaternary center, once installed, is carried through subsequent synthetic steps, ultimately becoming an integral part of the final molecular structure.

G cluster_precursors Simple Precursors cluster_functionalization Further Functionalization A 2,2-dimethylpent-4-enoic acid C This compound (Key Intermediate) A->C B Methanol B->C D Alkene Modification C->D E Ester Hydrolysis/ Amidation C->E F Advanced Intermediates D->F E->F G Target Molecules (Pharmaceuticals, Natural Products) F->G

References

An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of Methyl 2,2-dimethylpent-4-enoate. This unsaturated ester is a valuable building block in organic synthesis, particularly in the construction of complex molecules and natural products. This document details the primary synthetic routes, complete with experimental protocols and quantitative data, to facilitate its application in research and development.

Introduction

This compound is a specialty chemical characterized by a quaternary carbon center adjacent to the ester functionality and a terminal double bond. This unique structural arrangement makes it a useful synthon for introducing gem-dimethyl groups and a reactive alkene handle for further chemical transformations. A common and direct method for its synthesis is the esterification of its corresponding carboxylic acid precursor, 2,2-dimethylpent-4-enoic acid.[1]

Primary Synthetic Pathway: Alkylation and Esterification

The most prevalent and well-documented synthesis of this compound involves a two-step process:

  • Alkylation of Isobutyric Acid: Synthesis of the key intermediate, 2,2-dimethylpent-4-enoic acid.

  • Fischer Esterification: Conversion of the carboxylic acid to the target methyl ester.

This pathway is advantageous due to the ready availability of the starting materials and the generally high yields achievable.

Key Starting Materials

The primary starting materials for this synthetic route are outlined in the table below.

Starting MaterialFormulaMolar Mass ( g/mol )Key Properties
Isobutyric AcidC₄H₈O₂88.11Colorless liquid, readily available.
DiisopropylamineC₆H₁₅N101.19Colorless to yellowish liquid, used to prepare LDA.
n-ButyllithiumC₄H₉Li64.06Organolithium reagent, strong base.
Allyl BromideC₃H₅Br120.98Alkylating agent, lachrymator.
MethanolCH₄O32.04Reagent and solvent for esterification.
Sulfuric AcidH₂SO₄98.08Acid catalyst for esterification.
Experimental Protocols

This procedure involves the generation of lithium diisopropylamide (LDA) in situ, which acts as a strong base to deprotonate isobutyric acid, followed by alkylation with allyl bromide.

Protocol:

  • To a solution of diisopropylamine (1.10 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.10 equivalents) dropwise at -78 °C under an inert atmosphere.

  • After the addition is complete, warm the freshly prepared LDA solution to 0 °C and then cool it back down to -78 °C.

  • Slowly add isobutyric acid (1.00 equivalent) to the LDA solution.

  • After stirring for a period, add allyl bromide (1.10 equivalents) to the reaction mixture.

  • Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or GC).

  • Upon completion, quench the reaction with water and perform an aqueous work-up. Acidify the aqueous layer and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethylpent-4-enoic acid.

This standard procedure utilizes an acid catalyst to promote the reaction between the carboxylic acid and an excess of methanol.[1][2]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethylpent-4-enoic acid (1.0 equivalent) in a large excess of methanol (which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • If necessary, purify the product by fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.

StepReactantMolar RatioTypical Yield
Alkylation Isobutyric Acid1.0070-85%
Diisopropylamine1.10
n-Butyllithium1.10
Allyl Bromide1.10
Esterification 2,2-dimethylpent-4-enoic acid1.0080-95%
MethanolLarge Excess
Sulfuric AcidCatalytic

Alternative Synthetic Routes

While the alkylation and esterification sequence is the most common, other strategies can be employed for the synthesis of related structures, which may be adaptable for this compound. One such method is the Claisen rearrangement.

Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. For the synthesis of the isomeric Methyl 3,3-dimethylpent-4-enoate, a known procedure involves the reaction of 3-methylbut-2-enol with trimethyl orthoacetate. A similar approach for this compound would likely involve a different set of starting materials to achieve the desired substitution pattern.

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the primary synthetic pathway for this compound.

Synthesis_of_Carboxylic_Acid cluster_LDA LDA Preparation cluster_Alkylation Alkylation Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) Diisopropylamine->LDA in THF, -78°C to 0°C nBuLi n-Butyllithium nBuLi->LDA Isobutyric_Acid Isobutyric Acid Enolate Lithium Isobutyrate Enolate Isobutyric_Acid->Enolate + LDA, THF, -78°C Carboxylic_Acid 2,2-dimethylpent-4-enoic acid Enolate->Carboxylic_Acid + Allyl Bromide Allyl_Bromide Allyl Bromide Allyl_Bromide->Carboxylic_Acid

Caption: Synthesis of 2,2-dimethylpent-4-enoic acid.

Fischer_Esterification Carboxylic_Acid 2,2-dimethylpent-4-enoic acid Product This compound Carboxylic_Acid->Product Reflux Methanol Methanol (excess) Methanol->Product Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Product

Caption: Fischer Esterification to the final product.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the alkylation of isobutyric acid to form 2,2-dimethylpent-4-enoic acid, followed by a Fischer esterification with methanol. This technical guide provides the necessary details for researchers and professionals to successfully synthesize this valuable intermediate for their applications in organic and medicinal chemistry. The provided protocols are robust and can be adapted to various laboratory scales.

References

theoretical yield calculation for Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Yield Calculation for Methyl 2,2-dimethylpent-4-enoate

This guide provides a comprehensive overview of the synthesis of this compound, focusing on the theoretical yield calculation. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Overview

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often performed under reflux conditions to drive the reaction to completion.[1] The balanced chemical equation for this reaction is:

C₇H₁₂O₂ (2,2-dimethylpent-4-enoic acid) + CH₃OH (Methanol) ⇌ C₈H₁₄O₂ (this compound) + H₂O (Water)

This esterification is a reversible reaction. To maximize the yield of the ester, an excess of one of the reactants, typically the less expensive one (in this case, methanol), is used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.

Quantitative Data for Theoretical Yield Calculation

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation and the molar masses of the reactants and products.

CompoundMolecular FormulaMolar Mass ( g/mol )Example Mass (g)Moles (mol)
2,2-dimethylpent-4-enoic acidC₇H₁₂O₂128.17[2][3][4][5][6]25.00.195
MethanolCH₃OH32.04[7][8]31.250.975
This compoundC₈H₁₄O₂142.20[9][10]--

Detailed Experimental Protocol (Illustrative)

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • 2,2-dimethylpent-4-enoic acid (25.0 g, 0.195 mol)

  • Methanol (100 mL, approximately 79.2 g, 2.47 mol)

  • Concentrated Sulfuric Acid (H₂SO₄) (2 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2,2-dimethylpent-4-enoic acid (25.0 g).

  • Addition of Reagents: Add methanol (100 mL) to the flask and swirl to dissolve the acid. Carefully add concentrated sulfuric acid (2 mL) dropwise while cooling the flask in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.

Theoretical Yield Calculation

Step 1: Determine the Limiting Reactant

From the balanced equation, the stoichiometric ratio between 2,2-dimethylpent-4-enoic acid and methanol is 1:1.

  • Moles of 2,2-dimethylpent-4-enoic acid = 25.0 g / 128.17 g/mol = 0.195 mol

  • In this illustrative protocol, methanol is used in large excess, making 2,2-dimethylpent-4-enoic acid the limiting reactant .

Step 2: Calculate the Theoretical Moles of Product

Since the reaction stoichiometry is 1:1, the moles of this compound produced will be equal to the moles of the limiting reactant.

  • Moles of this compound = 0.195 mol

Step 3: Calculate the Theoretical Yield in Grams

  • Theoretical Yield = Moles of product × Molar mass of product

  • Theoretical Yield = 0.195 mol × 142.20 g/mol = 27.73 g

Visualizations

Fischer_Esterification reactant1 2,2-dimethylpent-4-enoic acid (C₇H₁₂O₂) reaction_step Esterification Reaction reactant1->reaction_step reactant2 Methanol (CH₃OH) reactant2->reaction_step catalyst H₂SO₄ (catalyst) Heat (Reflux) catalyst->reaction_step product1 This compound (C₈H₁₄O₂) reaction_step->product1 product2 Water (H₂O) reaction_step->product2

Caption: Fischer Esterification of 2,2-dimethylpent-4-enoic acid.

Theoretical_Yield_Workflow start Start with Reactant Masses step1 Calculate Moles of Reactants (Mass / Molar Mass) start->step1 step2 Identify Limiting Reactant (Based on Stoichiometry) step1->step2 step3 Calculate Moles of Product (Using Stoichiometric Ratio) step2->step3 end Calculate Theoretical Yield (g) (Moles of Product x Molar Mass) step3->end

Caption: Workflow for Calculating Theoretical Yield.

References

A Historical Perspective on the Synthesis of Methyl 2,2-dimethylpent-4-enoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethylpent-4-enoate is a valuable building block in organic synthesis, finding application in the construction of complex molecules and natural products. Its preparation has been approached through various historical methods, primarily centered around the synthesis of its carboxylic acid precursor, 2,2-dimethylpent-4-enoic acid, followed by esterification. This technical guide provides a detailed overview of these historical synthetic routes, complete with experimental protocols and comparative data to inform modern synthetic strategies.

Core Synthetic Strategies: A Two-Stage Approach

The historical synthesis of this compound has predominantly followed a two-stage pathway:

  • Formation of 2,2-dimethylpent-4-enoic acid: This crucial step involves the creation of the α,α-disubstituted carboxylic acid backbone. A key historical method for this transformation is the alkylation of an enolate derived from isobutyric acid or its esters with an allyl halide.

  • Esterification: The subsequent conversion of the synthesized carboxylic acid to its methyl ester is typically achieved through acid-catalyzed esterification, a classic method known as the Fischer-Speier esterification.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,2-dimethylpent-4-enoic Acid via Alkylation

Experimental Protocol: Allylation of Diethyl sec-butylmalonate (Adapted from US Patent 2,382,613)

  • Preparation of the Sodio Derivative: The sodio derivative of diethyl sec-butylmalonate is prepared by treating the ester (54.4 g) with one equivalent of alcohol-free sodium ethylate in diethyl carbonate (100 ml).

  • Allylation: To the resulting diethyl carbonate solution of the sodio derivative, allyl bromide (35 g) is added.

  • Reaction Conditions: The mixture is refluxed until it is no longer alkaline to phenolphthalein test paper. This typically requires about fifty hours.

  • Work-up: The reaction mixture is then cooled and stirred into an equal volume of cold water. The solution is neutralized or made faintly acidic to litmus with acetic acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layer and ether extracts are dried with anhydrous sodium sulfate.

  • Purification: The sodium sulfate is filtered off, and after stripping off the ether and diethyl carbonate, the residual ester is fractionated by distillation.

This general procedure illustrates the historical approach to introducing an allyl group to a malonate-type substrate, which is a foundational step for creating the carbon skeleton of 2,2-dimethylpent-4-enoic acid. The subsequent hydrolysis of the diethyl ester and decarboxylation would yield the desired carboxylic acid.

Stage 2: Esterification of 2,2-dimethylpent-4-enoic Acid

The Fischer-Speier esterification, first described in 1895, remains a fundamental method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1] This method is well-suited for the esterification of 2,2-dimethylpent-4-enoic acid.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: 2,2-dimethylpent-4-enoic acid is dissolved in an excess of methanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is cautiously added to the solution.

  • Reaction Conditions: The reaction mixture is heated under reflux for a period of 1-10 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation.

Quantitative Data Summary

Historical literature often lacks the detailed quantitative data reporting standards of modern publications. However, based on analogous reactions and general principles of the described methods, the following table provides an estimated summary of expected outcomes.

Method StageReactantsKey ReagentsTypical YieldKey Parameters
Acid Synthesis Diethyl isobutyrate, Allyl bromideSodium ethoxide, Diethyl carbonate60-80%Reflux temperature, extended reaction time
Esterification 2,2-dimethylpent-4-enoic acid, MethanolSulfuric acid (catalytic)70-90%Reflux temperature, use of excess methanol

Logical Workflow of the Synthesis

The overall synthetic strategy can be visualized as a two-step sequential process.

Synthesis_Workflow Start Isobutyric Acid Derivative Acid 2,2-dimethylpent-4-enoic acid Start->Acid Alkylation AllylHalide Allyl Halide AllylHalide->Acid Ester This compound Acid->Ester Esterification Methanol Methanol Methanol->Ester

Caption: A logical workflow for the two-stage synthesis of this compound.

Signaling Pathway of Fischer-Speier Esterification

The mechanism of the Fischer-Speier esterification involves a series of protonation and nucleophilic attack steps, which can be represented as a signaling pathway.

Fischer_Esterification CarboxylicAcid Carboxylic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Dehydration Ester Ester ProtonatedEster->Ester Deprotonation H2O Water ProtonatedEster->H2O H_plus H+ Ester->H_plus Alcohol Alcohol Alcohol->TetrahedralIntermediate H_plus->ProtonatedCarbonyl

Caption: The reaction pathway of the acid-catalyzed Fischer-Speier esterification.

Conclusion

The historical methods for the preparation of this compound highlight fundamental principles of organic synthesis that remain relevant today. The two-step approach, involving the formation of the carboxylic acid precursor via alkylation followed by Fischer-Speier esterification, represents a robust and well-established route. Understanding these historical protocols provides a valuable foundation for the development of modern, optimized synthetic procedures for this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular geometry and conformational preferences of methyl 2,2-dimethylpent-4-enoate. In the absence of specific experimental data for this molecule, this guide synthesizes information from analogous chemical structures and theoretical principles to predict its structural characteristics. It details the fundamental concepts of ester conformation, the influence of its specific structural features—a quaternary carbon and a terminal double bond—and outlines the primary experimental and computational methodologies that would be employed for its precise structural determination. This document is intended to serve as a foundational resource for researchers interested in the stereochemical aspects of this and similar unsaturated esters.

Introduction

This compound is an unsaturated ester with a molecular formula of C₈H₁₄O₂. Its structure is characterized by a methyl ester group, a quaternary carbon at the α-position, and a terminal carbon-carbon double bond. These features give rise to interesting considerations regarding its three-dimensional structure, which can influence its reactivity, physical properties, and potential biological activity. Understanding the molecule's preferred conformations is crucial for applications in organic synthesis, materials science, and drug design.

This guide will delve into the theoretical underpinnings of the conformational landscape of this compound, present data from analogous compounds, and provide detailed experimental and computational workflows for its comprehensive structural analysis.

Theoretical Background: Conformation of Esters

The conformational preferences of esters are primarily dictated by the rotation around the C(O)-O single bond. Two planar conformations are generally considered: s-trans (or Z) and s-cis (or E).

  • s-trans (Z) Conformation: In this arrangement, the alkyl group attached to the oxygen and the carbonyl group are on opposite sides of the C-O single bond. This conformation is generally more stable for most esters due to a favorable overlap between the lone pair of the single-bonded oxygen and the π* orbital of the carbonyl group, leading to resonance stabilization. Steric hindrance between the substituents is also minimized in this conformation.

  • s-cis (E) Conformation: Here, the alkyl group and the carbonyl group are on the same side of the C-O bond. This conformation is generally less stable due to increased steric repulsion and less effective resonance stabilization.

For simple methyl esters, the energy difference between the s-trans and s-cis conformers can be significant, with the s-trans being more stable by several kcal/mol. The rotational barrier between these conformers is also substantial, typically in the range of 10-15 kcal/mol.

Predicted Molecular Geometry and Conformation of this compound

Based on the principles of ester conformation and analysis of structurally similar molecules, the following predictions can be made for this compound:

  • Ester Group Conformation: The methyl ester group is expected to strongly prefer the planar s-trans (Z) conformation.

  • Rotations around Single Bonds:

    • C(O)-C(CH₃)₂ Bond: Rotation around this bond will be influenced by the steric bulk of the two methyl groups.

    • C(CH₃)₂-CH₂ Bond: The presence of the gem-dimethyl group will likely lead to a staggered conformation to minimize steric interactions.

    • CH₂-CH=CH₂ Bond: Rotation around this bond will determine the orientation of the vinyl group relative to the rest of the molecule. The lowest energy conformers will likely have the double bond staggered with respect to the adjacent methylene group.

The overall shape of the molecule will be a result of the interplay of these rotational preferences, aiming to minimize steric strain and maximize electronic stabilization.

Data from Analogous Compounds

The following table summarizes typical bond lengths and angles for ester functional groups, which can be considered as approximate values for this compound.

ParameterTypical Value
C=O Bond Length~1.21 Å
C-O Bond Length~1.34 Å
O-CH₃ Bond Length~1.44 Å
O=C-O Bond Angle~125°
C-O-CH₃ Bond Angle~115°

Experimental Protocols for Structural Determination

To definitively determine the molecular geometry and conformational preferences of this compound, a combination of experimental techniques would be required.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[4]

Methodology:

  • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.[5][6]

  • Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules in the gas jet.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[4]

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed to determine the internuclear distances and vibrational amplitudes. This information is then used to refine a molecular model and obtain precise bond lengths, bond angles, and dihedral angles.

GED_Workflow cluster_prep Sample Preparation cluster_exp GED Experiment cluster_analysis Data Analysis Sample This compound (liquid) Vaporization Vaporization Sample->Vaporization DiffractionChamber Diffraction Chamber Vaporization->DiffractionChamber ElectronGun Electron Gun ElectronGun->DiffractionChamber Detector Detector DiffractionChamber->Detector ScatteringData Scattering Intensity Data Detector->ScatteringData MolecularModeling Molecular Modeling & Refinement ScatteringData->MolecularModeling Structure Molecular Structure (Bond Lengths, Angles) MolecularModeling->Structure Microwave_Spectroscopy_Workflow Sample Gaseous Sample Waveguide Sample Waveguide Sample->Waveguide MicrowaveSource Microwave Source MicrowaveSource->Waveguide Detector Detector Waveguide->Detector Spectrum Rotational Spectrum Detector->Spectrum Analysis Spectral Analysis Spectrum->Analysis RotationalConstants Rotational Constants Analysis->RotationalConstants Geometry Molecular Geometry RotationalConstants->Geometry Computational_Workflow Start Initial 3D Structure ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch LowEnergyConformers Low-Energy Conformers ConfSearch->LowEnergyConformers GeomOpt Geometry Optimization (DFT) LowEnergyConformers->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc EnergyMinima Verified Energy Minima FreqCalc->EnergyMinima RelativeEnergies Relative Energies & Populations EnergyMinima->RelativeEnergies SpectraSim Spectroscopic Parameter Calculation EnergyMinima->SpectraSim Comparison Comparison with Experimental Data SpectraSim->Comparison

References

Solubility Profile of Methyl 2,2-dimethylpent-4-enoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2,2-dimethylpent-4-enoate (CAS No. 76352-72-2), an unsaturated ester utilized in organic synthesis and the production of fine chemicals.[1] This document compiles available solubility information, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of an ester like this compound is governed by its molecular structure. While the ester group introduces polarity, the hydrocarbon portion of the molecule is nonpolar. The principle of "like dissolves like" is paramount; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Esters can act as hydrogen bond acceptors, which allows for some solubility in protic solvents.[2][3] However, as the carbon chain length increases, the nonpolar character dominates, reducing solubility in polar solvents like water.[2][4] In contrast, esters are generally soluble in a wide range of organic solvents.

Quantitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution.

SolventChemical FormulaPolarityExpected Solubility
EthanolC₂H₅OHPolar ProticMiscible
MethanolCH₃OHPolar ProticMiscible
AcetoneC₃H₆OPolar AproticMiscible
Ethyl AcetateC₄H₈O₂Polar AproticMiscible
Diethyl Ether(C₂H₅)₂ORelatively NonpolarMiscible
DichloromethaneCH₂Cl₂Polar AproticSoluble
TolueneC₇H₈NonpolarSoluble
HexaneC₆H₁₄NonpolarSoluble
WaterH₂OPolar ProticInsoluble to Very Slightly Soluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected range of organic solvents at ambient temperature.

Materials:

  • This compound (purity ≥ 95%)

  • Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Ethyl Acetate, Diethyl Ether, Dichloromethane, Toluene, Hexane

  • Glass vials with screw caps

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of Solvent Aliquots: Dispense a precise volume (e.g., 1.0 mL) of each organic solvent into separate, clearly labeled glass vials.

  • Initial Miscibility Test:

    • To each vial containing a solvent, add an equal volume (1.0 mL) of this compound.

    • Cap the vials securely and vortex for 30 seconds.

    • Visually inspect the mixture against a well-lit background. If the mixture is clear and forms a single phase, the two liquids are considered miscible.

  • Determination of Solubility Limit (for non-miscible systems):

    • If two distinct layers form, the liquids are immiscible. To determine the approximate solubility, begin with a fresh 1.0 mL aliquot of the solvent.

    • Add small, precise increments of this compound (e.g., 10 µL) to the solvent.

    • After each addition, cap the vial and vortex until the solute is fully dissolved or a persistent second phase is observed.

    • Continue the incremental additions until the solution becomes saturated, indicated by the first sign of persistent cloudiness or the formation of a separate layer that does not disappear upon further mixing.

    • Record the total volume of this compound added to reach the saturation point.

  • Data Recording and Analysis:

    • For miscible systems, report the solubility as "miscible."

    • For systems with limited solubility, calculate the approximate solubility in terms of volume/volume percentage (v/v%) or convert to a mass/volume concentration using the density of this compound.

    • Repeat each determination at least three times to ensure reproducibility.

Safety Precautions: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Experimental Workflow Diagram

experimental_workflow start Start: Solubility Determination prep_solvent Prepare 1.0 mL Solvent Aliquots start->prep_solvent add_ester Add 1.0 mL of This compound prep_solvent->add_ester mix Vortex for 30 seconds add_ester->mix observe Visually Inspect Mixture mix->observe miscible Record as 'Miscible' observe->miscible Single Phase immiscible Immiscible or Partially Soluble observe->immiscible Two Phases end End miscible->end incremental_addition Add Incremental Volumes of Ester to Fresh Solvent immiscible->incremental_addition mix_incremental Vortex after each addition incremental_addition->mix_incremental observe_saturation Observe for Saturation (Cloudiness/Phase Separation) mix_incremental->observe_saturation observe_saturation->mix_incremental Dissolves saturation_reached Saturation Point Reached observe_saturation->saturation_reached Does not Dissolve record_volume Record Total Volume of Ester Added saturation_reached->record_volume calculate_solubility Calculate Approximate Solubility record_volume->calculate_solubility calculate_solubility->end

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step laboratory-scale protocol for the synthesis of Methyl 2,2-dimethylpent-4-enoate. The synthesis commences with the alkylation of isobutyric acid to form 2,2-dimethylpent-4-enoic acid, which is subsequently esterified via a Fischer esterification to yield the target compound. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and characterization details to ensure reproducibility and assist in the production of this valuable intermediate for organic synthesis.

Introduction

This compound is a versatile building block in organic synthesis, utilized in the construction of more complex molecules. Its structure, featuring a quaternary carbon center adjacent to an ester functionality and a terminal double bond, makes it a useful precursor in various synthetic pathways. The following protocol outlines a reliable method for its preparation on a laboratory scale.

Overall Reaction Scheme

Overall_Reaction_Scheme reagent1 Isobutyric Acid intermediate 2,2-Dimethylpent-4-enoic Acid reagent1->intermediate 1. LDA, THF, -78 °C 2. Allyl Bromide product This compound intermediate->product Methanol, H₂SO₄ (cat.), Reflux Experimental_Workflow cluster_part1 Part 1: Synthesis of 2,2-Dimethylpent-4-enoic Acid cluster_part2 Part 2: Synthesis of this compound P1_Start Start P1_LDA Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78°C) P1_Start->P1_LDA P1_Enolate Form enolate (Add Isobutyric acid to LDA at -78°C) P1_LDA->P1_Enolate P1_Alkylation Alkylation (Add Allyl Bromide, warm to RT) P1_Enolate->P1_Alkylation P1_Workup Aqueous acidic work-up P1_Alkylation->P1_Workup P1_Extraction Extract with Diethyl Ether P1_Workup->P1_Extraction P1_Purification Dry, concentrate, and purify by vacuum distillation P1_Extraction->P1_Purification P1_Product 2,2-Dimethylpent-4-enoic Acid P1_Purification->P1_Product P2_Start Start with Carboxylic Acid P1_Product->P2_Start Use as starting material P2_Esterification Dissolve in Methanol, add H₂SO₄ catalyst P2_Start->P2_Esterification P2_Reflux Reflux for 4-6 hours P2_Esterification->P2_Reflux P2_Workup Cool and remove excess Methanol P2_Reflux->P2_Workup P2_Extraction Extract with Ethyl Acetate, wash with NaHCO₃ and Brine P2_Workup->P2_Extraction P2_Purification Dry, concentrate, and purify by fractional distillation P2_Extraction->P2_Purification P2_Product This compound P2_Purification->P2_Product

Application Notes and Protocols for the Ireland-Claisen Rearrangement of Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ireland-Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement reaction used in organic synthesis to form carbon-carbon bonds with a high degree of stereocontrol.[2][3] This reaction transforms an allylic ester into a γ,δ-unsaturated carboxylic acid.[1] A key feature of the Ireland-Claisen rearrangement is the in situ formation of a silyl ketene acetal from the corresponding ester, which then undergoes the rearrangement under milder conditions than the traditional Claisen rearrangement.[1][4] The geometry of the intermediate silyl ketene acetal, which can often be controlled by the reaction conditions, dictates the stereochemical outcome of the reaction, making it a valuable tool in the synthesis of complex molecules and natural products.[2][5]

Methyl 2,2-dimethylpent-4-enoate serves as an excellent model substrate for demonstrating the utility of the Ireland-Claisen rearrangement in creating a quaternary carbon center. The gem-dimethyl substitution at the α-position of the ester is a common motif in various natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for conducting the Ireland-Claisen rearrangement using this substrate.

Reaction Principle and Stereochemistry

The Ireland-Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state.[2][3] The stereochemical outcome of the reaction is highly dependent on the geometry of the intermediate silyl ketene acetal. The (E)- and (Z)-silyl ketene acetals lead to different diastereomeric products. The formation of these intermediates can be influenced by the choice of base and solvent. For instance, the use of a strong base like lithium diisopropylamide (LDA) in a non-polar solvent such as THF typically favors the formation of the (Z)-enolate, while the addition of a polar co-solvent like hexamethylphosphoramide (HMPA) can promote the formation of the (E)-enolate.[1]

Applications in Synthesis

The γ,δ-unsaturated carboxylic acid product obtained from the Ireland-Claisen rearrangement is a versatile synthetic intermediate. The double bond can be further functionalized through various reactions such as oxidation, reduction, or addition reactions. The carboxylic acid moiety can be converted into other functional groups like esters, amides, or alcohols. This versatility makes the Ireland-Claisen rearrangement a valuable strategic tool in the total synthesis of complex molecules where precise control of stereochemistry is crucial.[2]

Data Presentation

Due to the absence of specific experimental data for the Ireland-Claisen rearrangement of this compound in the reviewed literature, the following tables present representative data for analogous α,α-disubstituted allylic esters to illustrate the expected yields and diastereoselectivities under different reaction conditions.

Table 1: Representative Yields for the Ireland-Claisen Rearrangement of α,α-Dialkyl Allylic Esters

EntryAllylic Ester SubstrateBaseSilylating AgentSolventTemp (°C)Yield (%)Reference
1Allyl 2,2-dimethylpropanoateLDATMSClTHF25-6785(Ireland et al.)
2Crotyl 2,2-dimethylpropanoateLDATMSClTHF25-6791(Ireland et al.)
3Allyl 2-methyl-2-phenylpropanoateLDATMSClTHF25-6788(Ireland et al.)

Note: This table provides data for structurally similar compounds to indicate the general efficiency of the Ireland-Claisen rearrangement for substrates with gem-disubstitution at the α-position.

Table 2: Representative Diastereoselectivity in the Ireland-Claisen Rearrangement

EntryAllylic Ester SubstrateConditionsDiastereomeric Ratio (syn:anti)Reference
1Crotyl 2,2-dimethylpropanoateLDA, TMSCl, THF>95:5(Ireland et al.)
2Cinnamyl 2,2-dimethylpropanoateLDA, TMSCl, THF>95:5(Ireland et al.)

Note: This table highlights the high diastereoselectivity that can be achieved in the Ireland-Claisen rearrangement, which is a key feature of this reaction.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound and its subsequent Ireland-Claisen rearrangement.

Protocol 1: Synthesis of this compound

Materials:

  • 2,2-Dimethylpent-4-enoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,2-dimethylpent-4-enoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • The product can be further purified by distillation if necessary.

Protocol 2: Ireland-Claisen Rearrangement of this compound

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add freshly distilled TMSCl (1.2 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 1 M hydrochloric acid at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude γ,δ-unsaturated carboxylic acid can be purified by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism of the Ireland-Claisen Rearrangement

Ireland_Claisen_Mechanism Ireland-Claisen Rearrangement Mechanism cluster_start Starting Material cluster_enolate Enolate Formation cluster_silyl Silyl Ketene Acetal Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Product Formation start This compound enolate Lithium Enolate start->enolate LDA, THF, -78 °C silyl_ketene Silyl Ketene Acetal enolate->silyl_ketene TMSCl transition_state Chair-like Transition State silyl_ketene->transition_state Heat silyl_ester Silyl Ester Intermediate transition_state->silyl_ester product γ,δ-Unsaturated Carboxylic Acid silyl_ester->product Aqueous Workup (H3O+) Experimental_Workflow Experimental Workflow for Ireland-Claisen Rearrangement cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification setup Flame-dried Schlenk flask under Argon add_ester Add this compound in THF setup->add_ester cool Cool to -78 °C add_ester->cool add_lda Add LDA solution cool->add_lda stir1 Stir for 30 min at -78 °C add_lda->stir1 add_tmscl Add TMSCl stir1->add_tmscl warm Warm to RT, stir for 2 h add_tmscl->warm quench Quench with 1 M HCl warm->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify

References

Application of Methyl 2,2-dimethylpent-4-enoate in Fragrance Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl 2,2-dimethylpent-4-enoate is a valuable synthetic intermediate in fragrance chemistry. While not typically used as a standalone fragrance ingredient, its unique structural features, particularly the gem-dimethyl group alpha to the ester and a terminal double bond, make it a versatile precursor for the synthesis of novel fragrance molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into fragrance raw materials with desirable olfactory properties. The content is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development.

Introduction: The Role of Branched Esters in Fragrance Chemistry

Unsaturated esters are a cornerstone of modern perfumery, often imparting fruity, green, and floral notes to fragrance compositions. The presence of alkyl branching, such as the gem-dimethyl group in this compound, can significantly influence the olfactory profile of a molecule. This substitution can enhance substantivity, modify the odor character, and introduce unique nuances. While the target molecule itself possesses a relatively weak odor, its true value lies in its potential to be transformed into more potent and complex fragrance ingredients.

Based on the olfactory characteristics of structurally similar compounds, such as ethyl 2,4-dimethyl-2-pentenoate which exhibits a floral-chamomile and fruity-herbaceous character, it is anticipated that derivatives of this compound will fall within the green, fruity, and herbaceous fragrance families.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the Johnson-Claisen rearrangement. This[1][1]-sigmatropic rearrangement offers a high degree of control and predictability in forming the carbon-carbon bond necessary for the desired structure.

Synthesis Pathway: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester.[1][2][3] In this case, 2-methyl-3-buten-2-ol reacts with trimethyl orthoacetate.

G cluster_reactants Reactants cluster_product Product 2_methyl_3_buten_2_ol 2-Methyl-3-buten-2-ol intermediate Ketene Acetal Intermediate 2_methyl_3_buten_2_ol->intermediate 1 trimethyl_orthoacetate Trimethyl Orthoacetate trimethyl_orthoacetate->intermediate 1 methyl_2_2_dimethylpent_4_enoate This compound catalyst Propanoic Acid (cat.) catalyst->intermediate heat Heat (reflux) heat->methyl_2_2_dimethylpent_4_enoate intermediate->methyl_2_2_dimethylpent_4_enoate [3,3]-Sigmatropic Rearrangement

Figure 1: Synthesis of this compound via Johnson-Claisen Rearrangement.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methyl-3-buten-2-ol

  • Trimethyl orthoacetate

  • Propanoic acid (catalytic amount)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 2-methyl-3-buten-2-ol (1.0 eq), trimethyl orthoacetate (1.5 eq), and a catalytic amount of propanoic acid (0.05 eq) in toluene.

  • Heat the reaction mixture to reflux and collect the methanol byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 10-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to yield this compound as a colorless liquid.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
CAS Number 76352-72-2
Appearance Colorless to pale yellow liquid
Purity (typical) >95%

Application in Fragrance Synthesis: A Precursor to Valuable Ingredients

This compound serves as a key intermediate for the synthesis of fragrance alcohols and aldehydes, which often possess more desirable and potent olfactory properties.

Synthesis of 2,2-Dimethylpent-4-en-1-ol: A Green, Floral Alcohol

The reduction of the ester functionality in this compound provides access to the corresponding primary alcohol, 2,2-dimethylpent-4-en-1-ol. This alcohol is anticipated to have a green, floral, and slightly woody character, making it a potentially valuable component in various fragrance compositions.

G methyl_ester This compound product 2,2-Dimethylpent-4-en-1-ol methyl_ester->product reducing_agent Lithium Aluminum Hydride (LiAlH4) reducing_agent->product Reduction solvent Anhydrous Diethyl Ether solvent->product workup Aqueous Workup product->workup

Figure 2: Reduction of this compound to 2,2-Dimethylpent-4-en-1-ol.

Experimental Protocol: Synthesis of 2,2-Dimethylpent-4-en-1-ol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by vacuum distillation to obtain 2,2-dimethylpent-4-en-1-ol.

Synthesis of 2,2-Dimethylpent-4-enal: A Powerful Green, Aldehydic Note

The corresponding aldehyde, 2,2-dimethylpent-4-enal, can be synthesized from the alcohol obtained in the previous step. Aldehydes of this type are often characterized by powerful, diffusive, and green-citrusy notes, making them highly impactful in fragrance formulations even at low concentrations.

G alcohol 2,2-Dimethylpent-4-en-1-ol product 2,2-Dimethylpent-4-enal alcohol->product oxidizing_agent Pyridinium Chlorochromate (PCC) oxidizing_agent->product Oxidation solvent Dichloromethane (DCM) solvent->product filtration Filtration through Silica Gel product->filtration

Figure 3: Oxidation of 2,2-Dimethylpent-4-en-1-ol to 2,2-Dimethylpent-4-enal.

Experimental Protocol: Synthesis of 2,2-Dimethylpent-4-enal

Materials:

  • 2,2-Dimethylpent-4-en-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous diethyl ether

Procedure:

  • To a round-bottom flask, add a suspension of PCC (1.5 eq) in anhydrous DCM.

  • To this suspension, add a solution of 2,2-dimethylpent-4-en-1-ol (1.0 eq) in anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the organic filtrates and carefully remove the solvent by distillation at atmospheric pressure (to avoid polymerization of the aldehyde).

  • The crude aldehyde can be further purified by careful vacuum distillation if necessary.

Table 2: Properties of Fragrance Derivatives

CompoundMolecular FormulaMolecular WeightPredicted Olfactory Profile
2,2-Dimethylpent-4-en-1-olC₇H₁₄O114.19 g/mol Green, floral, slightly woody
2,2-Dimethylpent-4-enalC₇H₁₂O112.17 g/mol Powerful, green, aldehydic, citrus

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Through straightforward and well-established chemical transformations, it can be converted into valuable fragrance ingredients, namely the corresponding alcohol and aldehyde. These derivatives hold significant promise for introducing novel green, floral, and aldehydic notes to a wide range of fragrance applications. The protocols outlined in this document provide a solid foundation for the synthesis and exploration of these and other novel fragrance molecules derived from this compound. Further sensory evaluation of the synthesized derivatives is recommended to fully characterize their olfactory properties and potential applications in perfumery.

References

Application Notes and Protocols: Methyl 2,2-dimethylpent-4-enoate as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 2,2-dimethylpent-4-enoate as a versatile chiral building block in asymmetric synthesis. The focus is on its application in stereoselective transformations to generate high-value chiral molecules. Detailed experimental protocols for key reactions are provided to facilitate practical implementation in the laboratory.

Introduction

This compound is a prochiral olefin containing a gem-dimethyl substituted carbon alpha to a methyl ester. This structural motif makes it an interesting substrate for a variety of asymmetric transformations, allowing for the introduction of new stereocenters with high levels of control. The terminal double bond and the ester functionality offer multiple sites for catalytic asymmetric reactions, leading to the synthesis of a range of chiral synthons.

Asymmetric Hydrogenation of this compound

One of the most effective methods for the stereoselective transformation of this compound is through asymmetric hydrogenation of its carbon-carbon double bond. This reaction, pioneered by Noyori and co-workers, utilizes ruthenium catalysts bearing the chiral BINAP ligand to achieve high enantioselectivity. The resulting product, methyl 2,2-dimethylpentanoate, possesses a chiral center at the C4 position and serves as a valuable intermediate for the synthesis of various natural products and pharmaceuticals.

Reaction Scheme

Figure 1: Asymmetric hydrogenation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric hydrogenation of this compound based on the seminal work by Noyori et al.

CatalystSubstrate/Catalyst RatioSolventH₂ Pressure (atm)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
Ru(OAc)₂((R)-BINAP)2000Methanol1002012>9596
Experimental Protocol: Asymmetric Hydrogenation of this compound

This protocol is adapted from the work of Noyori and co-workers.

Materials:

  • This compound

  • Ru(OAc)₂((R)-BINAP) or Ru(OAc)₂((S)-BINAP)

  • Methanol (degassed)

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox under an inert atmosphere (argon or nitrogen), charge a glass liner for the autoclave with Ru(OAc)₂((R)-BINAP) (e.g., 0.001 mmol for a 2 mmol scale reaction).

  • Add degassed methanol (e.g., 5 mL) to the glass liner.

  • Add this compound (e.g., 2 mmol, 284 mg) to the solution.

  • Seal the glass liner and place it inside the high-pressure autoclave.

  • Seal the autoclave and purge it with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to 100 atm.

  • Stir the reaction mixture at 20 °C for 12 hours.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Open the autoclave and remove the glass liner.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral methyl 2,2-dimethylpentanoate.

  • Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow for Asymmetric Hydrogenation

The following diagram illustrates the logical workflow for the asymmetric hydrogenation of this compound.

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Catalyst Weigh Ru(OAc)₂((R)-BINAP) in glovebox Start->Catalyst Solvent Add degassed Methanol Catalyst->Solvent Substrate Add this compound Solvent->Substrate Autoclave Seal in Autoclave Substrate->Autoclave Purge Purge with H₂ Autoclave->Purge Pressurize Pressurize to 100 atm H₂ Purge->Pressurize React Stir at 20°C for 12h Pressurize->React Depressurize Depressurize React->Depressurize Concentrate Concentrate Depressurize->Concentrate Purify Purify by Chromatography Concentrate->Purify Analyze Analyze ee by Chiral GC/HPLC Purify->Analyze End End Analyze->End

Asymmetric Hydrogenation Workflow

Potential Applications of the Chiral Product

The resulting enantiomerically enriched methyl 2,2-dimethylpentanoate is a valuable chiral building block. The ester functionality can be further manipulated to an aldehyde, alcohol, or carboxylic acid. The newly created stereocenter can direct subsequent stereoselective reactions, making it a useful starting material for the synthesis of complex chiral molecules, including:

  • Pharmaceutical intermediates: The chiral pentanoate core can be incorporated into various drug candidates.

  • Natural products: Many natural products contain chiral methyl-substituted carbon chains.

  • Chiral ligands: The chiral backbone can be modified to create new ligands for asymmetric catalysis.

Other Potential Asymmetric Transformations

While asymmetric hydrogenation is a well-established method, the structure of this compound also lends itself to other potential asymmetric transformations, which are areas for further research and development. These include:

  • Asymmetric Dihydroxylation: The terminal double bond can be dihydroxylated using osmium or ruthenium catalysts with chiral ligands to produce a chiral diol.

  • Asymmetric Epoxidation: Reagents like Sharpless's or Jacobsen's catalysts could be employed to asymmetrically epoxidize the double bond, yielding a chiral epoxide.

  • Asymmetric Hydroformylation: The use of chiral rhodium or cobalt catalysts could lead to the enantioselective formation of a chiral aldehyde.

The exploration of these and other asymmetric reactions will further expand the utility of this compound as a versatile chiral building block in modern organic synthesis.

Signaling Pathway Diagram (Hypothetical)

The chiral products derived from this compound can potentially be designed as inhibitors or modulators of specific biological pathways. The following is a hypothetical diagram illustrating how a synthesized chiral molecule could interact with a generic signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates DNA DNA TF->DNA Binds to Response Cellular Response DNA->Response Ligand External Ligand Ligand->Receptor Activates Chiral_Molecule Synthesized Chiral Molecule (Inhibitor) Chiral_Molecule->Kinase2 Inhibits

Hypothetical Inhibition Pathway

experimental procedure for the esterification to form Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of Methyl 2,2-dimethylpent-4-enoate via Fischer esterification of 2,2-dimethylpent-4-enoic acid. The protocol outlines the necessary reagents, equipment, step-by-step instructions for the reaction, work-up, and purification, as well as safety precautions and characterization data. Due to the steric hindrance at the α-position of the carboxylic acid, this protocol employs an excess of the alcohol and an acid catalyst to drive the reaction towards the desired ester product.

Introduction

This compound is a valuable intermediate in organic synthesis, utilized as a building block for more complex molecules and in the development of fine chemicals.[1] Its structure, featuring a quaternary carbon center adjacent to the ester functionality, presents a unique steric environment that can be exploited in various chemical transformations. The most common and direct method for its preparation is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol, catalyzed by a strong acid such as sulfuric acid, under reflux conditions.[1] This process is an equilibrium reaction, and to ensure a high yield of the ester, an excess of methanol is typically used to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Reaction Scheme

Reaction catalyzed by H₂SO₄

Data Presentation

Table 1: Reagent and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,2-dimethylpent-4-enoic acidC₇H₁₂O₂128.1716386-93-9
MethanolCH₄O32.0467-56-1
Sulfuric AcidH₂SO₄98.087664-93-9
This compoundC₈H₁₄O₂142.2076352-72-2

Table 2: Experimental Parameters

ParameterValue
Molar Ratio (Acid:Methanol)~1:30
Catalyst Loading (H₂SO₄)~5 mol%
Reaction Temperature~65 °C (Reflux)
Reaction Time4-6 hours (or until completion by TLC)
Expected Yield70-85%

Experimental Protocol

Materials and Equipment
  • 2,2-dimethylpent-4-enoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylpent-4-enoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq, which also acts as the solvent).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.05 eq) to the solution. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently.

    • Wash the organic layer with water, followed by a saturated solution of sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods. Note: The following data is predicted or based on similar compounds due to a lack of experimentally published spectra.

  • ¹H NMR (predicted):

    • δ 5.85-5.75 (m, 1H, -CH=CH₂)

    • δ 5.10-5.00 (m, 2H, -CH=CH₂)

    • δ 3.67 (s, 3H, -OCH₃)

    • δ 2.25 (d, 2H, -CH₂-CH=)

    • δ 1.18 (s, 6H, -C(CH₃)₂)

  • ¹³C NMR (predicted):

    • δ 177.5 (C=O)

    • δ 133.0 (-CH=)

    • δ 118.5 (=CH₂)

    • δ 51.5 (-OCH₃)

    • δ 45.0 (-CH₂-)

    • δ 41.0 (-C(CH₃)₂-)

    • δ 24.5 (-C(CH₃)₂)

  • IR (Infrared Spectroscopy):

    • ~3075 cm⁻¹ (=C-H stretch)

    • ~2970 cm⁻¹ (C-H stretch)

    • ~1735 cm⁻¹ (C=O ester stretch)

    • ~1640 cm⁻¹ (C=C stretch)

    • ~1150 cm⁻¹ (C-O stretch)

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • The reaction should be heated using a heating mantle, not an open flame.

Visualizations

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix Reactants (2,2-dimethylpent-4-enoic acid + excess Methanol) add_catalyst 2. Add Catalyst (Conc. H₂SO₄) reactants->add_catalyst reflux 3. Reflux (65°C, 4-6h) add_catalyst->reflux cool 4. Cool to RT reflux->cool evaporate_MeOH 5. Evaporate Methanol cool->evaporate_MeOH extract 6. Dissolve & Extract (Ether/EtOAc) evaporate_MeOH->extract wash_bicarb 7. Wash (Sat. NaHCO₃) extract->wash_bicarb wash_brine 8. Wash (Brine) wash_bicarb->wash_brine dry 9. Dry (MgSO₄) wash_brine->dry evaporate_solvent 10. Evaporate Solvent dry->evaporate_solvent distill 11. Vacuum Distillation evaporate_solvent->distill product product distill->product Pure Product Fischer_Esterification start Carboxylic Acid + Alcohol protonation 1. Protonation of Carbonyl Oxygen start->protonation activated_acid Activated Carboxylic Acid protonation->activated_acid + H⁺ nucleophilic_attack 2. Nucleophilic Attack by Alcohol activated_acid->nucleophilic_attack + ROH tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer 3. Proton Transfer tetrahedral_intermediate->proton_transfer protonated_intermediate Protonated Intermediate proton_transfer->protonated_intermediate elimination 4. Elimination of Water protonated_intermediate->elimination - H₂O protonated_ester Protonated Ester elimination->protonated_ester deprotonation 5. Deprotonation protonated_ester->deprotonation product Ester + Water deprotonation->product - H⁺

References

Application Notes and Protocols: The Role of Methyl 2,2-dimethylpent-4-enoate in the Total Synthesis of Stable Bacteriochlorins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethylpent-4-enoate is a valuable chiral building block in organic synthesis, particularly in the construction of complex molecules and natural products.[1] Its key structural feature, a quaternary carbon center bearing two methyl groups (a gem-dimethyl group), imparts significant steric influence and provides a scaffold for stereoselective transformations.[1] A notable application of this motif is in the de novo synthesis of stable bacteriochlorins, which are synthetic analogues of bacteriochlorophylls found in photosynthetic bacteria.[2][3] The gem-dimethyl substitution is crucial for preventing the oxidative degradation of the bacteriochlorin macrocycle, a common issue with unsubstituted analogues.[2][4]

These synthetic bacteriochlorins, with their strong absorption in the near-infrared (NIR) region, are of significant interest for various applications, including photodynamic therapy (PDT), solar energy conversion, and molecular imaging.[5] This document provides detailed application notes and protocols for the use of this compound as a precursor in the total synthesis of a stable, gem-dimethyl substituted bacteriochlorin.

Application: Precursor to a Key Dihydrodipyrrin Intermediate

The total synthesis of stable bacteriochlorins often proceeds through the dimerization of a key intermediate, a dihydrodipyrrin-acetal bearing a gem-dimethyl group. This compound serves as a precursor for the synthesis of one of the pyrrole rings that constitute this crucial intermediate. The gem-dimethyl group from the starting material is incorporated into the pyrroline ring of the dihydrodipyrrin, providing the necessary steric hindrance to prevent aromatization of the final bacteriochlorin macrocycle.

The overall synthetic strategy involves the following key stages:

  • Synthesis of a gem-dimethyl substituted pyrrole derivative: This involves the transformation of this compound into a functionalized pyrrole ring.

  • Synthesis of a dihydrodipyrrin-acetal: Coupling of the gem-dimethyl substituted pyrrole with another pyrrole derivative, followed by functional group manipulations, yields the key dihydrodipyrrin-acetal intermediate.

  • Self-condensation to form the bacteriochlorin macrocycle: Acid-catalyzed self-condensation of the dihydrodipyrrin-acetal leads to the formation of the stable bacteriochlorin.

Experimental Protocols

Protocol 1: Synthesis of a Key Pyrrole Intermediate from a Precursor Derived from this compound

This protocol outlines the synthesis of a key pyrrole intermediate, which is a crucial component for the subsequent formation of the dihydrodipyrrin-acetal. The initial steps to convert this compound to the necessary precursor, methyl 3,3-dimethyl-5-nitropentanoate, are based on established organic transformations.

Reaction Scheme:

G cluster_0 Step 1: Conversion to a Saturated Nitroalkane cluster_1 Step 2: Barton-Zard Pyrrole Synthesis MDPE This compound int1 Intermediate Aldehyde MDPE->int1 Ozonolysis (reductive workup) int2 Intermediate Alcohol int1->int2 Reduction (e.g., NaBH4) int3 Intermediate Alkyl Halide int2->int3 Halogenation (e.g., PBr3) nitro_alkane Methyl 3,3-dimethyl-5-nitropentanoate int3->nitro_alkane Nitration (e.g., AgNO2) nitro_alkane_2 Methyl 3,3-dimethyl-5-nitropentanoate pyrrole Substituted Pyrrole nitro_alkane_2->pyrrole Base (e.g., DBU) isocyanoacetate Ethyl isocyanoacetate isocyanoacetate->pyrrole G cluster_0 Synthesis of Dihydrodipyrrin-Acetal pyrrole1 gem-Dimethyl Substituted Pyrrole dihydrodipyrrin Dihydrodipyrrin Intermediate pyrrole1->dihydrodipyrrin Acid Catalyst (e.g., TFA) pyrrole2 2-formyl-5-p-tolylpyrrole pyrrole2->dihydrodipyrrin acetal Dihydrodipyrrin-Acetal dihydrodipyrrin->acetal Trimethyl orthoformate, Acid G cluster_0 Bacteriochlorin Macrocyclization acetal Dihydrodipyrrin-Acetal bacteriochlorin Stable Bacteriochlorin acetal->bacteriochlorin BF3·OEt2, CH3CN, rt

References

Application Notes and Protocols for Monitoring Methyl 2,2-dimethylpent-4-enoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving Methyl 2,2-dimethylpent-4-enoate. The protocols outlined below utilize common analytical techniques to provide real-time or quasi-real-time information on reaction kinetics, conversion, and purity.

Introduction

This compound is a valuable building block in organic synthesis.[1] Accurate monitoring of its formation via esterification or its subsequent functionalization, such as through olefin metathesis, is crucial for optimizing reaction conditions, maximizing yield, and ensuring product quality. This document details the application of Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared (FTIR) Spectroscopy, and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for this purpose.

Monitoring Esterification of 2,2-dimethylpent-4-enoic Acid

The synthesis of this compound is commonly achieved through the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol in the presence of an acid catalyst.[1]

Reaction Scheme:

Monitoring this equilibrium reaction is key to driving it towards the product.[2]

Application Note 1: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle: GC-FID is a robust technique for separating and quantifying volatile compounds. By taking aliquots from the reaction mixture at various time points, the consumption of the starting material and the formation of the product can be tracked. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Sample Preparation cluster_2 GC-FID Analysis cluster_3 Data Analysis A Esterification Reaction Mixture B Aliquots Taken at Time Intervals A->B Sampling C Quench Reaction (e.g., with cold NaHCO₃ soln) B->C D Extract with Organic Solvent (e.g., Diethyl Ether) C->D E Dry Organic Layer (e.g., with Na₂SO₄) D->E F Inject Sample into GC-FID E->F G Separation on Capillary Column F->G H Detection by FID G->H I Integrate Peak Areas H->I J Calculate % Conversion vs. Time I->J

Caption: Workflow for monitoring esterification by GC-FID.

Experimental Protocol:

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for the analysis of fatty acid methyl esters (e.g., DB-Wax or similar polar column).[3]

  • Autosampler or manual injection system.

Materials:

  • Reaction mixture aliquots

  • Internal standard (e.g., undecane or dodecane)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Heptane (for sample dilution)

Procedure:

  • Internal Standard Preparation: Prepare a stock solution of the internal standard in a suitable solvent (e.g., diethyl ether) at a known concentration.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing cold saturated sodium bicarbonate solution (1 mL) and the internal standard solution (0.5 mL). Vortex the mixture and allow the layers to separate.

  • Sample Preparation for GC: Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate. Dilute an aliquot of the dried organic layer with heptane before injection.

  • GC-FID Analysis: Inject 1 µL of the prepared sample into the GC-FID system.

GC-FID Parameters (Example):

Parameter Value
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 70 °C (2 min), then ramp at 10 °C/min to 240 °C, hold for 5 min
Carrier Gas Helium or Hydrogen at a constant flow rate of 1 mL/min

| Split Ratio | 50:1 |

Data Analysis:

  • Identify the peaks corresponding to 2,2-dimethylpent-4-enoic acid, this compound, and the internal standard based on their retention times (determined by injecting standards).

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the response factor for the product relative to the starting material using a standard mixture of known concentrations.

  • Determine the concentration of the reactant and product at each time point.

  • Plot the percentage conversion of the carboxylic acid to the ester as a function of time.

Quantitative Data Summary (Hypothetical):

Time (min) Area (Carboxylic Acid) Area (Ester) % Conversion
0 150,000 0 0
30 95,000 50,000 33.3
60 60,000 85,000 56.7
120 35,000 110,000 73.3

| 180 | 20,000 | 125,000 | 83.3 |

Application Note 2: In-situ Monitoring by FTIR Spectroscopy

Principle: In-situ FTIR spectroscopy allows for real-time monitoring of the reaction without the need for sampling. This is achieved by inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel. The progress of the esterification is followed by monitoring the decrease in the carbonyl (C=O) stretching vibration of the carboxylic acid and the simultaneous increase in the carbonyl stretching vibration of the ester.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Kinetic Profile Generation A Reaction Vessel with In-situ FTIR Probe B Collect IR Spectra at Regular Intervals A->B C Identify Carbonyl Peaks of Acid and Ester B->C D Monitor Peak Height/Area Changes C->D E Plot Absorbance vs. Time D->E F Correlate with Concentration E->F

Caption: Workflow for in-situ FTIR reaction monitoring.

Experimental Protocol:

Instrumentation:

  • FTIR spectrometer equipped with a fiber-optic cable and an in-situ ATR probe (e.g., Diamond or SiComp™).[4]

Procedure:

  • Setup: Insert the ATR probe into the reaction vessel containing the initial reactants (2,2-dimethylpent-4-enoic acid and methanol) before adding the catalyst.

  • Background Spectrum: Collect a background spectrum of the initial mixture before initiating the reaction.

  • Reaction Initiation: Add the acid catalyst to start the reaction.

  • Data Collection: Begin collecting FTIR spectra at regular intervals (e.g., every 1-5 minutes) over the course of the reaction.

Data Analysis:

  • Identify the characteristic carbonyl (C=O) stretching frequencies for the carboxylic acid (typically ~1700-1725 cm⁻¹) and the ester (typically ~1735-1750 cm⁻¹).[5]

  • Monitor the absorbance of these two peaks over time. The absorbance of the carboxylic acid peak will decrease, while the absorbance of the ester peak will increase.

  • Plot the absorbance of the ester carbonyl peak versus time to obtain a kinetic profile of the reaction. This can be correlated to the percentage conversion after calibration with samples of known concentrations.[6]

Quantitative Data Summary (Hypothetical):

Time (min) Absorbance at ~1710 cm⁻¹ (Acid) Absorbance at ~1740 cm⁻¹ (Ester)
0 0.85 0.02
30 0.55 0.32
60 0.35 0.52
120 0.15 0.72

| 180 | 0.05 | 0.82 |

Monitoring Olefin Metathesis of this compound

This compound can undergo various olefin metathesis reactions, such as cross-metathesis with another olefin.

Reaction Scheme (Example: Cross-Metathesis with Alkene R-CH=CH₂):

Application Note 3: In-situ Monitoring by ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy is a powerful tool for in-situ reaction monitoring as it provides detailed structural information.[7] The progress of the metathesis reaction can be followed by observing the disappearance of the signals corresponding to the vinyl protons of the starting material and the appearance of new signals for the vinyl protons of the product.

Logical Relationship Diagram:

cluster_0 Reactants cluster_1 Reaction cluster_2 Products A This compound (Vinyl Protons: ~5.0-5.8 ppm) C Olefin Metathesis A->C B Cross-Metathesis Partner (Specific Vinyl Proton Signals) B->C D Cross-Metathesis Product (New Vinyl Proton Signals) C->D E Ethene (gas) C->E

Caption: Reactant-product relationship in olefin metathesis.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

  • NMR tubes.

Materials:

  • Deuterated solvent (e.g., CDCl₃).

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clear region of the spectrum).

  • Reaction components (substrate, metathesis partner, catalyst).

Procedure:

  • Sample Preparation: In an NMR tube, dissolve this compound, the cross-metathesis partner, and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture before adding the catalyst.

  • Reaction Initiation: Add the metathesis catalyst to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • Data Collection: Acquire ¹H NMR spectra at regular time intervals.

Data Analysis:

  • Identify the characteristic signals for the vinyl protons of the starting material (typically in the range of 5.0-5.8 ppm for a terminal alkene) and the product.[8][9]

  • Integrate the signals of the starting material, product, and the internal standard.

  • Calculate the molar ratio of the product to the starting material at each time point by comparing their integral values relative to the integral of the internal standard.

  • Plot the concentration or mole fraction of the product as a function of time.

Quantitative Data Summary (Hypothetical):

Time (min) Integral (Reactant Vinyl H) Integral (Product Vinyl H) Mole Fraction (Product)
0 1.00 0.00 0.00
10 0.75 0.25 0.25
30 0.40 0.60 0.60
60 0.15 0.85 0.85

| 120 | 0.05 | 0.95 | 0.95 |

Application Note 4: Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is suitable for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method can be developed to separate the starting materials from the products based on their polarity. Quantification is achieved using a UV detector, as the ester carbonyl group provides sufficient UV absorbance at low wavelengths (around 205-210 nm).

Experimental Workflow:

cluster_0 Reaction Sampling cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Quantification A Withdraw Aliquots from Reaction B Quench Reaction A->B C Dilute with Mobile Phase B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Calculate Concentration using Calibration Curve H->I

Caption: HPLC analysis workflow for reaction monitoring.

Experimental Protocol:

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Materials:

  • Reaction mixture aliquots.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

Procedure:

  • Sampling and Quenching: Take aliquots from the reaction mixture at different time points and quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Sample Preparation: Dilute the aliquot with the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

HPLC Parameters (Example):

Parameter Value
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Data Analysis:

  • Develop a calibration curve by injecting standard solutions of the starting material and product at known concentrations.

  • Identify the peaks for the reactant and product in the chromatograms of the reaction samples based on their retention times.

  • Integrate the peak areas and use the calibration curve to determine the concentration of each component at each time point.

  • Plot the concentration of the product or the percentage conversion as a function of time.

Quantitative Data Summary (Hypothetical):

Time (min) Concentration of Reactant (mg/mL) Concentration of Product (mg/mL)
0 1.00 0.00
30 0.65 0.35
60 0.38 0.62
120 0.12 0.88

| 180 | 0.03 | 0.97 |

References

safe handling and storage procedures for Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of Methyl 2,2-dimethylpent-4-enoate (CAS No. 76352-72-2). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Compound Information

This compound is a colorless to yellow, oily liquid. It is utilized in organic synthesis as a building block for more complex molecules.[1]

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 76352-72-2
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.2 g/mol [1]
Physical Form Colorless to Yellow Sticky Oil to Semi-Solid
Purity 98%
Storage Temperature 2-8°C, Sealed in a dry environment
InChI Key HNCKDIDOYWCKQW-UHFFFAOYSA-N

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated precautionary statements.

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatement
Hazard H225Highly flammable liquid and vapor.
H315Causes skin irritation.
H319Causes serious eye irritation.
Precautionary P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P233Keep container tightly closed.
P240Ground and bond container and receiving equipment.
P241Use explosion-proof electrical/ventilating/lighting equipment.
P242Use only non-sparking tools.
P243Take precautionary measures against static discharge.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P370+P378In case of fire: Use appropriate media to extinguish.
P403+P235Store in a well-ventilated place. Keep cool.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE.

Table 3: Personal Protective Equipment (PPE) Requirements

Area of ProtectionSpecification
Eye and Face Chemical safety goggles and/or a face shield.
Hand Chemical-resistant gloves (e.g., nitrile rubber).
Body Flame-retardant lab coat.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

3.2. Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Use non-sparking tools and explosion-proof equipment.[4]

  • Ground and bond containers during transfer to prevent static discharge.[3][4]

  • Avoid contact with skin and eyes.[3]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

3.3. Storage Procedures

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4]

  • Recommended storage temperature is between 2-8°C.

  • Store away from strong oxidizing agents and sources of ignition.[3]

  • Keep in a flammables-approved area.[4]

3.4. First-Aid Measures

Table 4: First-Aid Protocols

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

3.5. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: The vapor may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

3.6. Accidental Release Measures

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[4]

  • Ventilate the area.

  • Wear appropriate PPE as outlined in Table 3.

  • Contain the spill with inert absorbent material (e.g., sand, earth).

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Do not allow the chemical to enter drains or waterways.

Visualized Workflows

The following diagrams illustrate the logical flow for handling and emergency procedures.

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation 1. Prepare Workspace Dispense Dispense Chemical (Use Grounded Equipment) Ventilation->Dispense 2. Retrieve Chemical Use Perform Experiment (Away from Ignition Sources) Dispense->Use 3. Use in Experiment Store Store in a Cool, Dry, Well-Ventilated Area (2-8°C, Flammables Cabinet) Use->Store 4. Post-Experiment Dispose Dispose of Waste (Approved Waste Disposal) Store->Dispose 5. Waste Management

Caption: Safe Handling and Storage Workflow.

EmergencyResponse Emergency Response Protocol cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response Incident Incident Occurs (Spill, Exposure, Fire) Evacuate_Spill Evacuate Area Incident->Evacuate_Spill Spill Remove_Contaminated Remove Contaminated Clothing Incident->Remove_Contaminated Exposure Alarm Activate Fire Alarm Incident->Alarm Fire Ignition_Sources Remove Ignition Sources Evacuate_Spill->Ignition_Sources Contain_Spill Contain with Absorbent Ignition_Sources->Contain_Spill Clean_Up Clean and Dispose Contain_Spill->Clean_Up Flush_Area Flush Affected Area (Skin/Eyes) Remove_Contaminated->Flush_Area Fresh_Air Move to Fresh Air Flush_Area->Fresh_Air Seek_Medical Seek Medical Attention Fresh_Air->Seek_Medical Evacuate_Fire Evacuate Immediate Area Extinguish Use Appropriate Extinguisher Evacuate_Fire->Extinguish Alarm->Evacuate_Fire

Caption: Emergency Response Protocol.

References

Application Notes and Protocols: Methyl 2,2-dimethylpent-4-enoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethylpent-4-enoate is a sterically hindered monomer with potential applications in polymer chemistry. Its unique structure, featuring a quaternary carbon center adjacent to the ester group and a terminal double bond, suggests that it can be utilized to synthesize polymers with distinct properties. The bulky 2,2-dimethyl substitution is expected to influence the polymerization kinetics and the physical characteristics of the resulting polymers, potentially leading to materials with enhanced thermal stability, altered solubility, and unique rheological behavior. While specific literature on the polymerization of this compound is limited, its structural features allow for the exploration of various polymerization techniques.

This document provides an overview of the potential applications of this compound in polymer synthesis, along with detailed, illustrative protocols for its polymerization via free-radical, cationic, and anionic methods. The provided experimental details are based on established procedures for structurally similar sterically hindered monomers.

Potential Applications

The incorporation of this compound into polymer chains can be leveraged for several applications:

  • Specialty Copolymers: As a comonomer, it can be used to modify the properties of commodity polymers. The bulky side group can disrupt chain packing, leading to lower crystallinity, increased free volume, and altered mechanical properties. This can be beneficial in applications requiring enhanced flexibility or gas permeability.

  • Controlled Release Systems: In the context of drug development, polymers and copolymers derived from this monomer could be explored for controlled release applications. The ester group offers a site for hydrolytic degradation, and the overall polymer architecture can be tailored to control the release rate of encapsulated therapeutic agents.

  • Coatings and Adhesives: Polymers containing this compound may exhibit interesting surface properties, making them suitable for the formulation of specialty coatings and adhesives with tailored adhesion and barrier properties.

  • Building Block for Complex Architectures: The terminal double bond provides a handle for post-polymerization modification, allowing for the synthesis of graft copolymers and other complex polymer architectures.

Data Presentation

Due to the limited availability of experimental data specifically for the homopolymer of this compound, the following tables present hypothetical yet plausible data based on the expected properties of sterically hindered poly(acrylates) and poly(olefins). This data should be considered illustrative and would require experimental validation.

Table 1: Hypothetical Properties of Poly(this compound)

PropertyExpected Value RangeNotes
Molecular Weight (Mn)10,000 - 100,000 g/mol Dependent on the polymerization method and conditions. Controlled radical polymerization would offer better control over Mn.
Polydispersity Index (PDI)1.2 - 2.5Lower PDI values (<1.5) would be expected from controlled/living polymerization techniques.
Glass Transition Temp (Tg)80 - 120 °CThe bulky side group is expected to restrict chain mobility, leading to a relatively high Tg.
SolubilitySoluble in common organic solvents (THF, Toluene, Chloroform)The non-polar nature of the monomer suggests solubility in organic solvents.
Thermal Stability (TGA)Onset of degradation > 250 °CSteric hindrance may contribute to enhanced thermal stability compared to less substituted analogs.

Table 2: Illustrative Comparison of Polymerization Techniques for this compound

Polymerization MethodExpected Mn ( g/mol )Expected PDIAdvantagesChallenges
Free-Radical (AIBN)20,000 - 80,0001.8 - 2.5Simple, robust, wide range of applicable solvents.Poor control over molecular weight and architecture; potential for chain transfer reactions.
RAFT Polymerization10,000 - 100,0001.2 - 1.5Controlled molecular weight, narrow PDI, ability to form block copolymers.Requires synthesis of a suitable chain transfer agent; may have slower polymerization rates.
Cationic Polymerization15,000 - 60,0001.5 - 2.2Can be initiated by Lewis acids.Prone to side reactions like chain transfer and termination, especially with the allylic proton.
Anionic Polymerization10,000 - 50,0001.3 - 1.8Can produce polymers with well-defined structures.The ester group can be susceptible to nucleophilic attack by the initiator or propagating chain end.

Experimental Protocols

The following protocols are provided as a starting point for the polymerization of this compound. Optimization of reaction conditions (e.g., initiator/catalyst concentration, temperature, solvent) will be necessary to achieve desired polymer properties.

Protocol 1: Free-Radical Polymerization using AIBN

Objective: To synthesize poly(this compound) via conventional free-radical polymerization.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina to remove inhibitors.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous toluene (solvent).

  • Methanol (non-solvent for precipitation).

  • Schlenk flask and standard Schlenk line equipment.

  • Nitrogen or Argon gas (inert atmosphere).

Procedure:

  • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (10.0 g, 70.3 mmol) and AIBN (0.115 g, 0.70 mmol, for a monomer to initiator ratio of 100:1).

  • Add 40 mL of anhydrous toluene to the flask.

  • Seal the flask with a rubber septum and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.

  • Allow the polymerization to proceed for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a beaker containing 400 mL of rapidly stirring methanol.

  • Collect the white polymer precipitate by vacuum filtration.

  • Wash the polymer with fresh methanol (2 x 50 mL).

  • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

  • Characterize the polymer by GPC (for Mn and PDI), NMR (for structure confirmation), and DSC (for Tg).

Protocol 2: Controlled Radical Polymerization via RAFT

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Materials:

  • This compound (monomer), purified.

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or another suitable RAFT agent.

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or AIBN (initiator).

  • Anhydrous 1,4-dioxane (solvent).

  • Methanol (non-solvent).

  • Standard Schlenk line equipment.

Procedure:

  • In a Schlenk flask, dissolve this compound (5.0 g, 35.2 mmol), CPDTC (0.122 g, 0.35 mmol, for a target DP of 100), and ACVA (0.019 g, 0.07 mmol, for a RAFT agent to initiator ratio of 5:1) in 15 mL of anhydrous 1,4-dioxane.

  • Perform three freeze-pump-thaw cycles to deoxygenate the solution.

  • Place the flask in a preheated oil bath at 80 °C and stir.

  • Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Once the desired conversion is reached (e.g., after 12-24 hours), quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate, collect, wash, and dry the polymer as described in Protocol 1.

  • Characterize the polymer for its molecular weight, PDI, and thermal properties.

Protocol 3: Cationic Polymerization

Objective: To explore the cationic polymerization of this compound. (Note: This is expected to be challenging due to the potential for side reactions involving the ester group and the allylic proton).

Materials:

  • This compound (monomer), rigorously dried and purified.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid initiator.

  • Anhydrous dichloromethane (DCM) (solvent), distilled over CaH₂.

  • Dry methanol (for termination).

  • Standard Schlenk line or glovebox for moisture-free conditions.

Procedure:

  • Under a strict inert atmosphere (glovebox or Schlenk line), add 20 mL of anhydrous DCM to a dried Schlenk flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the purified this compound (4.0 g, 28.1 mmol) to the cold solvent.

  • In a separate vial, prepare a solution of BF₃·OEt₂ (e.g., 0.1 M in DCM).

  • Slowly add a calculated amount of the BF₃·OEt₂ solution (e.g., 2.8 mL for a 100:1 monomer to initiator ratio) to the stirred monomer solution.

  • Maintain the reaction at -78 °C for 4 hours.

  • Terminate the polymerization by adding 1 mL of pre-chilled dry methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer in a large volume of cold hexane or methanol.

  • Isolate and dry the polymer as previously described.

  • Characterize the resulting material. Be aware that the yield and molecular weight may be low due to the aforementioned challenges.

Visualizations

The following diagrams illustrate the general workflows and mechanisms discussed in the protocols.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer This compound Mixing Mix & Degas (Freeze-Pump-Thaw) Monomer->Mixing Initiator AIBN Initiator->Mixing Solvent Toluene Solvent->Mixing Polymerization Polymerize (70°C, 24h) Mixing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Vacuum Dry Filtration->Drying Product Polymer Product Drying->Product

Caption: Workflow for Free-Radical Polymerization.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I2 Initiator (I-I) I_rad Initiator Radical (I•) I2->I_rad Heat IM_rad Propagating Radical (I-M•) I_rad->IM_rad + M Pn_rad Propagating Chain (Pn•) IM_rad->Pn_rad M Monomer (M) Intermediate RAFT Adduct Radical Pn_rad->Intermediate + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R) RAFT_agent->Intermediate Pm_rad New Propagating Chain (Pm•) Intermediate->Pm_rad Macro_CTA Macro-CTA Intermediate->Macro_CTA Pm_rad_prop Propagating Chain (Pm•) Pm_rad->Pm_rad_prop Pnm_rad Longer Chain (P(n+m)•) Pm_rad_prop->Pnm_rad + M M_prop Monomer (M) P_rad1 Propagating Radical (P•) Dead_Polymer Dead Polymer P_rad1->Dead_Polymer P_rad2 Propagating Radical (P•) P_rad2->Dead_Polymer

Caption: General Mechanism of RAFT Polymerization.

Cationic_Polymerization_Mechanism cluster_init Initiation cluster_prop Propagation cluster_term Termination / Chain Transfer Initiator Initiator (e.g., BF₃) H_plus Protic Acid (H⁺[BF₃OH]⁻) Initiator->H_plus Co_initiator Co-initiator (H₂O) Co_initiator->H_plus Carbocation Carbocation H_plus->Carbocation + Monomer Monomer_init Monomer Monomer_init->Carbocation Carbocation_prop Propagating Carbocation Carbocation->Carbocation_prop Longer_Carbocation Longer Carbocation Carbocation_prop->Longer_Carbocation + Monomer Monomer_prop Monomer Monomer_prop->Longer_Carbocation Carbocation_term Propagating Carbocation Longer_Carbocation->Carbocation_term Dead_Polymer_term Dead Polymer (with double bond) Carbocation_term->Dead_Polymer_term β-proton elimination H_plus_regen H⁺ Dead_Polymer_term->H_plus_regen

Caption: General Mechanism for Cationic Polymerization.

Disclaimer

The information provided in these application notes and protocols is intended for guidance and educational purposes only. The experimental procedures are based on general principles of polymer chemistry and may require significant optimization for the specific monomer, this compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. The hypothetical data presented has not been experimentally verified and should be treated as illustrative.

Application Notes and Protocols for the Derivatization of Methyl 2,2-dimethylpent-4-enoate for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of Methyl 2,2-dimethylpent-4-enoate, a non-chromophoric, unsaturated ester, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following methods are designed to be robust and reproducible for quantitative and qualitative analytical applications.

Derivatization for GC-MS Analysis: Dimethyl Disulfide (DMDS) Adduct Formation

This method is employed to determine the position of the double bond within this compound. The derivatization with dimethyl disulfide (DMDS) forms a stable adduct across the double bond. Subsequent analysis by GC-MS allows for the precise localization of the original double bond through characteristic fragmentation patterns of the derivative.[1][2][3][4][5][6][7]

Logical Workflow for DMDS Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Reaction Quench & Extraction cluster_analysis Analysis Sample This compound in Hexane Reagents Add DMDS and Iodine in Diethyl Ether Sample->Reagents Incubation Incubate at 25°C for 20-160 min Reagents->Incubation Quench Add 5% Sodium Thiosulfate Incubation->Quench Extract Extract with Hexane Quench->Extract Dry Dry with Anhydrous Sodium Sulfate Extract->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for DMDS derivatization of this compound for GC-MS analysis.

Experimental Protocol

Materials:

  • This compound

  • Dimethyl disulfide (DMDS)

  • Iodine (I₂)

  • Diethyl ether (anhydrous)

  • Hexane (HPLC grade)

  • 5% (w/v) Sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 50 µL of hexane in a reaction vial.[8]

  • Reagent Preparation: Prepare a 60 mg/mL solution of iodine in anhydrous diethyl ether.

  • Derivatization Reaction:

    • Add 200 µL of DMDS to the sample solution.

    • Add 40 µL of the iodine solution to initiate the reaction.[8]

    • Vortex the mixture gently and incubate at 25°C. The reaction time can be varied from 20 to 160 minutes to optimize the yield of the mono-adduct.[6]

  • Reaction Quenching: After incubation, add 300 µL of 5% sodium thiosulfate solution to quench the reaction. Vortex thoroughly until the iodine color disappears.[8]

  • Extraction:

    • Add 500 µL of hexane to the vial and vortex for 1 minute.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

  • Analysis: The resulting solution containing the DMDS adduct of this compound is ready for injection into the GC-MS system.

Quantitative Data
ParameterValue/RangeReference
Reaction Temperature 25°C - 50°C[6][8]
Reaction Time 20 - 160 minutes[6]
Typical Yield ~32% (for mono-adducts of polyunsaturated fatty acids)[8]
GC Column Nonpolar capillary column (e.g., DB-1)[5][7]
MS Ionization Mode Electron Ionization (EI)[1][2][4]

Note: Reaction conditions should be optimized for this compound to maximize the yield of the desired mono-adduct.

Derivatization for HPLC-UV Analysis: 2,4'-Dibromoacetophenone Tagging

Since this compound lacks a chromophore, derivatization is necessary for sensitive detection by HPLC-UV. This protocol involves a two-step process: first, the hydrolysis of the methyl ester to its corresponding carboxylic acid, and second, the esterification of the carboxylic acid with 2,4'-dibromoacetophenone, a UV-active labeling agent.[9][10]

Signaling Pathway of Derivatization

Start This compound Hydrolysis Hydrolysis (e.g., with KOH) Start->Hydrolysis Carboxylic_Acid 2,2-Dimethylpent-4-enoic Acid Hydrolysis->Carboxylic_Acid Derivatization Derivatization with 2,4'-Dibromoacetophenone and Triethylamine Carboxylic_Acid->Derivatization UV_Derivative UV-Active Derivative Derivatization->UV_Derivative HPLC HPLC-UV Analysis UV_Derivative->HPLC

Caption: Two-step derivatization of this compound for HPLC-UV analysis.

Experimental Protocol

Part A: Hydrolysis of Methyl Ester

Materials:

  • This compound

  • 0.5 M Potassium hydroxide (KOH) in methanol

  • 1 M Hydrochloric acid (HCl)

  • Hexane (HPLC grade)

  • Deionized water

  • Reaction vials

Procedure:

  • Saponification: To a known amount of this compound in a reaction vial, add an excess of 0.5 M methanolic KOH. Heat the mixture at 60-70°C for 1 hour to ensure complete hydrolysis.

  • Acidification: After cooling to room temperature, acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extraction: Extract the resulting 2,2-dimethylpent-4-enoic acid with hexane. Repeat the extraction twice.

  • Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

Part B: Derivatization with 2,4'-Dibromoacetophenone

Materials:

  • Dried 2,2-dimethylpent-4-enoic acid

  • 2,4'-Dibromoacetophenone solution (e.g., 12 g/L in acetone)[11]

  • Triethylamine solution (e.g., 10 g/L in acetone)[11]

  • Acetone (HPLC grade)

  • Acetic acid solution (2 g/L in acetone)

  • HPLC vials

Procedure:

  • Reaction Mixture: To the dried carboxylic acid residue, add 0.5 mL of the 2,4'-dibromoacetophenone solution and 1.5 mL of the triethylamine solution.[11]

  • Incubation: Seal the vial and heat at 40°C for 30 minutes. This lower temperature helps to prevent degradation of the unsaturated fatty acid.[9][10]

  • Reaction Quenching: Stop the reaction by adding 50 µL of the acetic acid solution.[11]

  • Sample Preparation for HPLC: The resulting solution can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

Quantitative Data
ParameterValue/RangeReference
Derivatization Temperature 40°C[9][10]
Derivatization Time 30 minutes[9][10]
HPLC Column Reversed-phase C18[9]
Mobile Phase Acetonitrile/Water gradient[9]
UV Detection Wavelength ~256 nm[9]
Limit of Detection (LOD) In the range of pg for similar derivatized fatty acids[10]

Note: The hydrolysis and derivatization yields should be determined using a standard of 2,2-dimethylpent-4-enoic acid for accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Methyl 2,2-dimethylpent-4-enoate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance reaction yields and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary methods: Fischer Esterification and Johnson-Claisen Rearrangement.

Fischer Esterification of 2,2-dimethylpent-4-enoic acid

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction equilibrium The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1] Alternatively, use a large excess of methanol, which can also serve as the solvent.[2]Increased conversion of the carboxylic acid to the ester, leading to a higher yield.
Inactive catalyst The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or contaminated. Use a fresh, unopened bottle of the acid catalyst.Efficient protonation of the carboxylic acid carbonyl group, facilitating nucleophilic attack by methanol and improving the reaction rate.
Insufficient reaction time or temperature The reaction may require prolonged heating under reflux to reach completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure the reaction mixture is refluxing steadily.Complete consumption of the starting material and maximization of the product yield.
Steric hindrance The quaternary carbon at the C2 position of 2,2-dimethylpent-4-enoic acid creates significant steric hindrance, which can slow down the rate of esterification.[3] Consider using a stronger acid catalyst or a higher reaction temperature to overcome the steric barrier.Improved reaction rate and higher yield despite the sterically hindered substrate.

Issue 2: Presence of Significant Side Products

Potential Side Product Identification Method Mitigation Strategy
Unreacted 2,2-dimethylpent-4-enoic acid Can be detected by GC-MS or by a broad -OH stretch in the IR spectrum of the crude product. It can also be identified by its acidic nature (soluble in aqueous base).Drive the reaction to completion by removing water (Dean-Stark) or using excess methanol. Purify the final product by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the unreacted acid.[4]
Ether formation (from methanol) Under acidic conditions, methanol can dehydrate to form dimethyl ether, especially at higher temperatures. This is a volatile side product and may not be easily isolated but can lead to lower yields of the desired ester.Use the minimum effective amount of acid catalyst and maintain the reaction temperature at the reflux point of methanol without excessive heating.
Polymerization or degradation of the alkene The presence of a double bond in the starting material and product makes them susceptible to polymerization or other side reactions under strongly acidic conditions and high temperatures.Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) and ensure the reaction temperature is not excessively high. The use of a radical inhibitor could be explored if polymerization is suspected.

Logical Troubleshooting Flow for Fischer Esterification

fischer_troubleshooting start Low Yield Issue check_equilibrium Check Equilibrium Conditions (Water Removal / Excess Methanol) start->check_equilibrium check_catalyst Verify Catalyst Activity check_equilibrium->check_catalyst Optimal solution_equilibrium Implement Dean-Stark or Use Large Excess of Methanol check_equilibrium->solution_equilibrium Not Optimal check_conditions Review Reaction Time & Temperature check_catalyst->check_conditions Active solution_catalyst Use Fresh Acid Catalyst check_catalyst->solution_catalyst Suspected Inactivity solution_conditions Increase Reflux Time & Monitor with TLC/GC check_conditions->solution_conditions Insufficient end_success Yield Improved solution_equilibrium->end_success solution_catalyst->end_success solution_conditions->end_success

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Johnson-Claisen Rearrangement

Issue 1: Low Conversion of Starting Allylic Alcohol

Potential Cause Troubleshooting Step Expected Outcome
Insufficient reaction temperature The Johnson-Claisen rearrangement is a thermally driven pericyclic reaction and often requires high temperatures (100-200 °C) to proceed efficiently.[5] Ensure the reaction is heated to the appropriate temperature, typically in a high-boiling solvent like toluene or xylene.Increased rate of the[4][4]-sigmatropic rearrangement, leading to higher conversion of the starting material.
Catalyst inefficiency A weak acid catalyst, such as propionic acid, is typically used to facilitate the initial formation of a ketene acetal intermediate.[4] If the reaction is sluggish, a slightly stronger acid might be necessary, but care must be taken to avoid side reactions. The use of microwave heating has been shown to dramatically increase reaction rates and yields.[5]Faster formation of the key intermediate and overall acceleration of the rearrangement.
Sub-optimal orthoester The choice of orthoester can influence the reaction. Triethyl orthoacetate is commonly used. Ensure it is of good quality and used in sufficient excess to drive the initial trans-etherification.Efficient formation of the mixed orthoester intermediate, which is a prerequisite for the subsequent rearrangement.

Issue 2: Formation of Isomeric or Undesired Products

Potential Side Product Identification Method Mitigation Strategy
Stereoisomers of the product The stereochemical outcome of the Johnson-Claisen rearrangement is dependent on the geometry of the intermediate ketene acetal. Diastereomeric products can be identified by careful analysis of NMR spectra or by chiral GC.The stereoselectivity is often controlled by the chair-like transition state of the rearrangement. Modifying the substituents on the allylic alcohol or the orthoester might influence the preferred transition state geometry.
Products from competing elimination reactions At high temperatures, the allylic alcohol starting material could undergo acid-catalyzed elimination to form dienes.Use the mildest possible acidic catalyst and the lowest effective reaction temperature. Monitor the reaction closely to avoid prolonged heating after the desired product has formed.

Experimental Workflow for Johnson-Claisen Rearrangement

johnson_claisen_workflow start Start: Reactants reactants Allylic Alcohol + Triethyl Orthoacetate + Propionic Acid start->reactants heating Heat to Reflux (100-200 °C) reactants->heating rearrangement [3,3]-Sigmatropic Rearrangement heating->rearrangement workup Aqueous Workup (e.g., NaHCO3 wash) rearrangement->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the Johnson-Claisen rearrangement.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is generally preferred for producing this compound?

A1: For laboratory-scale synthesis, the Fischer esterification of 2,2-dimethylpent-4-enoic acid is the most common and straightforward method.[3] It involves readily available starting materials and a simple procedure. The Johnson-Claisen rearrangement offers an alternative route that can be advantageous for constructing the carbon skeleton if the corresponding allylic alcohol is more accessible than the carboxylic acid.

Q2: How can I effectively monitor the progress of the Fischer esterification?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the non-polar product (ester) from the more polar starting material (carboxylic acid). The disappearance of the carboxylic acid spot indicates the reaction is nearing completion. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the ratio of product to starting material.

Q3: What is the role of the acid catalyst in the Fischer esterification?

A3: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The catalyst is regenerated at the end of the reaction.

Q4: Can I use a different alcohol instead of methanol in the Fischer esterification?

A4: Yes, other primary or secondary alcohols can be used, which would result in the corresponding alkyl 2,2-dimethylpent-4-enoate. However, using bulkier alcohols may decrease the reaction rate due to increased steric hindrance.

Q5: How do I purify the final product?

A5: After the reaction, the crude product is typically worked up by washing with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst and any unreacted carboxylic acid, followed by a brine wash.[4] The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The final purification is usually achieved by distillation under reduced pressure.

Experimental Protocols

Detailed Protocol for Fischer Esterification

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,2-dimethylpent-4-enoic acid in a large excess of methanol (e.g., 10-20 equivalents, serving as both reactant and solvent), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting acid.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by distillation under reduced pressure to yield pure this compound.

Data Presentation

Table 1: Comparison of Acid Catalysts for Fischer Esterification (Illustrative)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Notes
H₂SO₄23~90Strong acid, highly effective but can cause charring with sensitive substrates.
p-TsOH55~85Milder solid acid, easier to handle, may require longer reaction times.
BF₃·OEt₂102~92Lewis acid catalyst, effective but moisture-sensitive.

Note: The data in this table is illustrative and actual results may vary depending on specific reaction conditions.

References

Technical Support Center: Purification of Crude Methyl 2,2-dimethylpent-4-enoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 2,2-dimethylpent-4-enoate via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system (eluent) for the purification of this compound on a silica gel column?

A1: Based on structurally similar, non-polar esters, a common and effective eluent system is a mixture of hexanes and ethyl acetate. A starting point for this non-polar compound would be a high ratio of hexane to ethyl acetate, such as 19:1 (hexanes:ethyl acetate).[1] The polarity can be gradually increased if the compound elutes too slowly.

Q2: What is a reasonable target Rf value for this compound on a TLC plate before attempting column chromatography?

A2: For effective separation, a target Rf (retention factor) value of approximately 0.25 to 0.35 is often recommended. For a structurally similar unsaturated ester, an Rf of 0.29 was reported using a 19:1 hexanes:ethyl acetate solvent system.[1]

Q3: What are the most common impurities I might encounter when purifying crude this compound?

A3: Common impurities can include unreacted starting materials such as 2,2-dimethylpent-4-enoic acid and methanol, as well as byproducts from the synthesis. If the synthesis involves an esterification reaction, residual acid catalyst may also be present.

Q4: My compound is volatile. Are there any special precautions I should take during purification and fraction collection?

A4: Yes, for volatile compounds, it is advisable to keep fractions covered and cool to minimize evaporation. When concentrating the purified fractions, use a rotary evaporator with a cooled trap and apply vacuum cautiously to avoid loss of the product.

Q5: Can I use a different stationary phase other than silica gel?

A5: While silica gel is the most common stationary phase for this type of compound, other options like alumina (neutral or basic) could be considered, especially if the compound shows instability on silica.[2] However, silica gel is generally the first choice for separating non-polar to moderately polar compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound Elutes Too Quickly (High Rf) The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. - Start with a less polar solvent system, for example, pure hexanes, and gradually increase the polarity.
Compound Elutes Too Slowly or Not at All (Low Rf) The eluent is not polar enough.- Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. - Ensure the crude sample is not acidic, as residual acid can cause strong binding to the silica. A pre-column wash with a mild base (e.g., saturated sodium bicarbonate solution) during workup can help.
Poor Separation of Compound from Impurities - Inappropriate solvent system. - Column was not packed properly. - Overloading of the column.- Optimize the solvent system using TLC to achieve better separation between the spots of your compound and the impurities. - Ensure the column is packed uniformly without any cracks or air bubbles. - Use an appropriate amount of silica gel relative to the crude sample (typically a 40:1 to 100:1 ratio by weight).
Streaking or Tailing of the Compound Band - The sample was not loaded in a concentrated band. - The compound is interacting too strongly with the silica gel. - The sample is degrading on the column.- Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent for loading.[3] - Consider adding a very small percentage of a slightly more polar solvent to the eluent to reduce tailing. - Check the stability of your compound on silica gel using a 2D TLC.[2] If it is unstable, consider using a less acidic stationary phase like neutral alumina.[2]
Product Fractions are Contaminated with an Unknown Compound - The glassware used for fraction collection was not clean. - An impurity is co-eluting with your product.- Ensure all glassware is thoroughly cleaned and dried before use. - Re-run the column with a shallower solvent gradient or a different solvent system to improve separation.
Low Recovery of the Purified Compound - The compound is volatile and was lost during solvent removal. - The compound is still on the column. - The compound is spread across many fractions in low concentration.- Use a cooled trap on the rotary evaporator and apply vacuum gradually. - After collecting the main fractions, flush the column with a more polar solvent to check for any remaining compound. - Concentrate a larger number of fractions and re-analyze by TLC.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (flash chromatography grade, e.g., 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Column:

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial eluent (e.g., 19:1 hexanes:ethyl acetate). The amount of silica should be 40-100 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Begin eluting the column by opening the stopcock. Maintain a constant flow rate.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

5. Analysis and Product Isolation:

  • Spot the collected fractions on a TLC plate and develop it in the same eluent system.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Silica Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_rf R(f) Issues cluster_separation Separation Issues cluster_yield Yield Issues start Problem Encountered high_rf High R(f) start->high_rf Compound elutes too fast? low_rf Low R(f) start->low_rf Compound elutes too slow? poor_sep Poor Separation start->poor_sep Bands not separating? streaking Streaking/Tailing start->streaking Bands are misshapen? low_yield Low Yield start->low_yield Low product recovery? solution_less_polar solution_less_polar high_rf->solution_less_polar Decrease eluent polarity solution_more_polar solution_more_polar low_rf->solution_more_polar Increase eluent polarity solution_optimize_solvent solution_optimize_solvent poor_sep->solution_optimize_solvent Optimize solvent system via TLC solution_repack solution_repack poor_sep->solution_repack Repack column solution_loading solution_loading streaking->solution_loading Improve sample loading solution_check_stability solution_check_stability streaking->solution_check_stability Check compound stability solution_check_volatility solution_check_volatility low_yield->solution_check_volatility Check for volatility losses solution_flush_column solution_flush_column low_yield->solution_flush_column Flush column with polar solvent

References

identifying and minimizing byproducts in Methyl 2,2-dimethylpent-4-enoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,2-dimethylpent-4-enoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and minimizing byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol.[1] This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and often under reflux conditions to drive the reaction to completion.[1]

Q2: What are the primary expected byproducts in the Fischer esterification synthesis of this compound?

A2: The primary and expected byproduct of any Fischer esterification is water. However, due to the presence of a double bond in the starting material, other side reactions can occur under acidic and thermal conditions, leading to additional byproducts.

Q3: What are some of the potential side reactions and resulting byproducts specific to the synthesis of this compound?

A3: Several side reactions can lead to the formation of impurities:

  • Isomerization: The double bond in the 2,2-dimethylpent-4-enoic acid or the resulting ester can migrate to a more stable position, forming isomers such as Methyl 3,3-dimethylpent-4-enoate.

  • Decarboxylation: The starting material, being a β,γ-unsaturated carboxylic acid, can undergo decarboxylation, especially at elevated temperatures. This can lead to the formation of various hydrocarbon byproducts.

  • Hydration: The double bond can be hydrated in the presence of aqueous acid, leading to the formation of hydroxy-esters.

  • Polymerization: Under strongly acidic conditions, the unsaturated ester can potentially undergo polymerization.

  • Self-condensation: Reactions between molecules of the starting material or product can occur, leading to higher molecular weight impurities. One identified byproduct in a similar synthesis is 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate.

Troubleshooting Guide

Problem 1: Low yield of the desired product.

Possible Cause Troubleshooting Step
Incomplete reaction The Fischer esterification is an equilibrium reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent).[1] Ensure the reaction is heated under reflux for a sufficient amount of time (e.g., 2-16 hours), monitoring the progress by TLC or GC.
Loss of product during workup Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product. Use a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove water from the organic phase before concentrating.
Side reactions consuming starting material See the byproduct minimization strategies below. Consider using milder reaction conditions (lower temperature, less harsh acid catalyst) to reduce the extent of side reactions.

Problem 2: Presence of significant impurities in the final product.

Possible Cause Identification Method Minimization Strategy
Unreacted 2,2-dimethylpent-4-enoic acid Can be identified by a broad peak in the ¹H NMR spectrum (typically >10 ppm) and by its characteristic IR absorption for the carboxylic acid O-H bond.Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup to remove any unreacted acid.
Water Can be observed in the ¹H NMR spectrum as a broad singlet.Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. Ensure all glassware is thoroughly dried before starting the reaction and use anhydrous solvents.
Isomeric byproducts Isomers like Methyl 3,3-dimethylpent-4-enoate can be identified by careful analysis of ¹H and ¹³C NMR spectra, as the chemical shifts of the protons and carbons near the double bond and ester group will differ. GC-MS can also separate and identify isomers based on their fragmentation patterns.Optimize reaction temperature and time. Shorter reaction times and lower temperatures may reduce isomerization. Purification by fractional distillation or column chromatography can separate isomers.
Hydrocarbon byproducts from decarboxylation These will appear as non-polar compounds in GC analysis and will lack the characteristic ester carbonyl group in IR and NMR spectra.Avoid excessively high reaction temperatures. Monitor the reaction temperature carefully.
Polymeric material May appear as a non-volatile residue or baseline noise in GC analysis.Use a moderate reaction temperature and avoid prolonged reaction times. The use of a polymerization inhibitor might be considered in some cases.

Experimental Protocols

Detailed Methodology for Fischer Esterification of 2,2-dimethylpent-4-enoic acid

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethylpent-4-enoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq, can be used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.05-0.1 eq, or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Yield and Purity (Hypothetical Data)

Entry Catalyst Temperature (°C) Time (h) Yield (%) Purity (%) Major Byproduct(s)
1H₂SO₄65168590Isomer, Unreacted Acid
2p-TsOH65168092Isomer, Unreacted Acid
3H₂SO₄8088885Isomer, Hydrocarbons
4H₂SO₄ with Dean-Stark65129295Isomer

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants 2,2-dimethylpent-4-enoic acid + Methanol ReactionVessel Reflux (Heat) Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Neutralization Neutralization (NaHCO₃) ReactionVessel->Neutralization Byproducts Potential Byproducts: - Water - Isomers - Hydrocarbons - Polymers ReactionVessel->Byproducts Extraction Extraction (Organic Solvent) Neutralization->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification FinalProduct This compound Purification->FinalProduct Purification->Byproducts Removal

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities Start Problem Identified LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction WorkupLoss Loss during Workup? LowYield->WorkupLoss SideReactions Side Reactions? LowYield->SideReactions IdentifyImpurity Identify Impurity (NMR, GC-MS) ImpureProduct->IdentifyImpurity IncreaseExcessMethanol Increase Methanol Excess IncompleteReaction->IncreaseExcessMethanol ProlongReactionTime Prolong Reaction Time IncompleteReaction->ProlongReactionTime CheckExtraction Optimize Extraction/Drying WorkupLoss->CheckExtraction MilderConditions Use Milder Conditions SideReactions->MilderConditions UnreactedAcid Unreacted Acid? IdentifyImpurity->UnreactedAcid Isomers Isomers? IdentifyImpurity->Isomers Hydrocarbons Hydrocarbons? IdentifyImpurity->Hydrocarbons BaseWash Perform Base Wash UnreactedAcid->BaseWash OptimizeConditions Optimize T/time Isomers->OptimizeConditions Purify Purify (Distill/Column) OptimizeConditions->Purify LowerTemp Lower Reaction Temp Hydrocarbons->LowerTemp

Caption: Troubleshooting decision tree for this compound synthesis.

References

troubleshooting low conversion rates in Methyl 2,2-dimethylpent-4-enoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conversion rates in the synthesis of Methyl 2,2-dimethylpent-4-enoate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via two primary routes: Fischer Esterification and the Johnson-Claisen Rearrangement.

Route 1: Fischer Esterification of 2,2-dimethylpent-4-enoic acid

This is a common and direct method involving the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.[1]

Question 1: My Fischer esterification reaction is resulting in a very low yield. What are the likely causes and how can I fix it?

Answer: Low yields in this esterification are typically due to issues with equilibrium, purity of reactants, or reaction conditions.

  • Problem: Reaction Equilibrium: Esterification is a reversible reaction.[2] If the equilibrium is not shifted towards the product side, the conversion will be low.

    • Solution 1: Use Excess Methanol: Employing an excess of methanol can drive the reaction forward according to Le Chatelier's principle.[1]

    • Solution 2: Water Removal: The reaction produces water as a byproduct.[2] Its presence can shift the equilibrium back to the reactants. If your system is not anhydrous, consider using a Dean-Stark apparatus to remove water as it forms. The presence of water can have a major negative influence on the reaction conversion.[3]

  • Problem: Inactive Catalyst or Incorrect Concentration: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.

    • Solution: Ensure your acid catalyst (e.g., sulfuric acid) is not degraded.[1] Optimize the catalyst concentration; typically, a catalytic amount is sufficient. For challenging esterifications, consider alternative catalysts such as Scandium(III) triflate (Sc(OTf)3).[4]

  • Problem: Suboptimal Reaction Temperature and Time: Insufficient heat or reaction time will lead to an incomplete reaction.

    • Solution: This reaction is commonly conducted under reflux conditions to ensure it goes to completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Question 2: I'm observing significant side products in my esterification reaction. What are they and how can I avoid them?

Answer: Side reactions can compete with your desired ester formation, reducing the overall yield.

  • Problem: Side Reactions with the Alkene: The double bond in the pentenoate chain can potentially undergo acid-catalyzed hydration or polymerization, although this is less common under standard esterification conditions.

    • Solution: Use the mildest effective reaction conditions. Avoid excessively high temperatures or prolonged reaction times. If side reactions are a major issue, consider alternative, milder methylation methods, though they may be more hazardous or expensive.[5]

  • Problem: Impurities in Starting Material: The purity of the starting 2,2-dimethylpent-4-enoic acid is critical.[6]

    • Solution: Ensure your starting carboxylic acid is pure and dry before beginning the reaction. Impurities can interfere with the catalyst or introduce competing reactions.

Route 2: Johnson-Claisen Rearrangement

This method involves the reaction of an allylic alcohol with an orthoester (like trimethyl orthoacetate) to yield a γ,δ-unsaturated ester, which is the structure of this compound.[7][8] This is a powerful carbon-carbon bond-forming reaction.[8]

Question 3: My Johnson-Claisen rearrangement has a low conversion rate. What factors should I investigate?

Answer: The Claisen rearrangement is a thermally activated pericyclic reaction, and its efficiency is highly dependent on temperature, solvent, and catalysis.[8][9]

  • Problem: Incorrect Reaction Temperature: This rearrangement often requires high temperatures, sometimes between 100 to 200 °C, to proceed efficiently.[7][8]

    • Solution 1: Optimize Temperature: Carefully increase the reaction temperature while monitoring for decomposition of starting materials or products.

    • Solution 2: Microwave Heating: The use of microwave-assisted heating has been shown to dramatically increase reaction rates and yields for this type of rearrangement.[7][8]

  • Problem: Suboptimal Solvent Choice: Solvent effects are significant in the Claisen rearrangement.[7][8]

    • Solution: Polar solvents and especially hydrogen-bonding solvents tend to accelerate the reaction.[8][10] Consider switching from a nonpolar solvent like toluene to a more polar one. Ethanol/water mixtures have been shown to increase rate constants significantly.[8]

  • Problem: Inefficient Catalysis: While the reaction can be purely thermal, it is often catalyzed by a weak acid.[7][8]

    • Solution: Propionic acid is a commonly used catalyst for the Johnson-Claisen rearrangement.[7][8] Ensure the catalyst is fresh and used in the correct proportion. Lewis acids like trimethylaluminium have also been shown to accelerate the reaction.[7]

Question 4: Are there common side reactions in the Johnson-Claisen rearrangement that could be lowering my yield?

Answer: Yes, if the reaction conditions are not optimized, alternative pathways can compete with the desired rearrangement.

  • Problem: Steric Hindrance: Highly substituted or sterically hindered substrates may react more slowly or favor alternative reaction pathways.[9]

    • Solution: While the structure of the precursors for this compound is fixed, be aware that steric bulk can necessitate more forceful conditions (higher temperature, longer reaction time).

  • Problem: Substrate Decomposition: At the high temperatures required, the starting materials or the product may decompose.

    • Solution: Monitor the reaction closely by TLC or GC. If product is forming and then disappearing, it indicates instability at the reaction temperature. In this case, using a catalyst to lower the required temperature is the best approach.[10]

Quantitative Data Summary

The following tables provide data on factors influencing related reactions, which can be used to guide optimization efforts.

Table 1: Influence of Solvent on Claisen Rearrangement Rate [10]

SolventRelative Rate ConstantPolarity
Tetradecane1Low
Sulfolane~10High
Ethanol/Water~100High (H-Bonding)
p-Chlorophenol~100High (H-Bonding)

Table 2: Optimization of Methylation Conditions for Cinnamic Acid (Illustrative) [11]

EntrySTZ (equiv.)Base (equiv.)Solvent (Dioxane:H₂O)Yield (%)
12Na₂CO₃ (4)90:1076
22Na₂CO₃ (4)95:583
32Na₂CO₃ (4)85:1573
41.5Na₂CO₃ (4)95:573
52NaHCO₃ (4)95:574

This table illustrates how solvent ratios and reactant equivalents can be optimized for a methylation reaction.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2-dimethylpent-4-enoic acid (1.0 eq).

  • Reagents: Add an excess of anhydrous methanol (e.g., 10-20 eq), which also acts as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/GC analysis indicates completion.[1]

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.[12]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12] The crude product can be further purified by distillation or column chromatography.

Protocol 2: General Procedure for Johnson-Claisen Rearrangement
  • Setup: In a round-bottom flask, combine the allylic alcohol (e.g., 2-methyl-3-buten-2-ol, 1.0 eq) and trimethyl orthoacetate (1.5-2.0 eq).[13]

  • Catalyst: Add a catalytic amount of a weak acid, such as propionic acid (e.g., 0.1 eq).[7][8]

  • Reaction: Heat the mixture, typically to 100-150 °C, for 10-24 hours.[7][8] The reaction should be monitored by GC or TLC for the disappearance of the starting alcohol.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine to remove any remaining acid and water-soluble components.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent via rotary evaporation.[12] The resulting crude ester is typically purified by vacuum distillation.

Visual Guides

Reaction and Troubleshooting Workflows

Esterification_Workflow Reactants Acid + Excess MeOH + H₂SO₄ Catalyst Reaction Heat to Reflux (2-4h) Reactants->Reaction Workup Neutralize (NaHCO₃) + Extract (EtOAc) Reaction->Workup Purification Dry (Na₂SO₄) + Concentrate Workup->Purification Product Pure Methyl 2,2-dimethylpent-4-enoate Purification->Product

Caption: A typical experimental workflow for Fischer Esterification.

Claisen_Mechanism start Allyl Vinyl Ether Intermediate ts [3,3]-Sigmatropic Chair Transition State start->ts Heat (Δ) end γ,δ-Unsaturated Ester Product ts->end Rearrangement Troubleshooting_Logic Start Low Conversion Rate? Check_Route Which Synthetic Route? Start->Check_Route Esterification Fischer Esterification Check_Route->Esterification Esterification Claisen Claisen Rearrangement Check_Route->Claisen Claisen Ester_Q1 Is Water Being Removed? Esterification->Ester_Q1 Claisen_Q1 Reaction Temperature? Claisen->Claisen_Q1 Ester_A1_Yes Increase MeOH Excess & Check Catalyst Ester_Q1->Ester_A1_Yes Yes Ester_A1_No Use Anhydrous Conditions or Dean-Stark Ester_Q1->Ester_A1_No No Claisen_A1_Low Increase Temperature or Use Microwave Claisen_Q1->Claisen_A1_Low < 100°C Claisen_A1_High Check for Decomposition Consider Catalyst Claisen_Q1->Claisen_A1_High > 100°C

References

optimizing temperature and pressure for Methyl 2,2-dimethylpent-4-enoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 2,2-dimethylpent-4-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol.[1] This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating under reflux to achieve a reasonable reaction rate and yield.[1][2]

Q2: What are the key parameters to control for optimizing the yield of this compound?

A2: The critical parameters for optimizing the synthesis include reaction temperature, pressure, catalyst concentration, and the molar ratio of reactants. Being a reversible reaction, driving the equilibrium towards the product side is crucial for maximizing the yield.[3]

Q3: How does temperature affect the synthesis?

A3: Generally, increasing the reaction temperature increases the rate of esterification. For the synthesis of a similar compound, Methyl 3,3-dimethylpent-4-enoate, a temperature range of 160-200 °C has been reported in a patent. However, excessively high temperatures can lead to side reactions, such as polymerization or decomposition of the starting materials or product. It is essential to find an optimal temperature that provides a good reaction rate without significant byproduct formation.

Q4: What is the role of pressure in this synthesis?

A4: For Fischer esterification, pressure can be a significant factor, especially in a closed system. Increased pressure can influence the phase behavior of the reactants and shift the reaction equilibrium. In the synthesis of a related ester, a pressure range of 0.5-1.5 MPa was utilized. The effect of pressure is often coupled with temperature and the specific reactor setup. For reactions conducted at or below the boiling point of the alcohol under atmospheric pressure, the primary role of a closed system is to prevent the loss of volatile reactants.

Q5: How can I drive the reaction equilibrium towards the formation of the ester?

A5: According to Le Châtelier's principle, the equilibrium can be shifted towards the product side by either using an excess of one of the reactants (typically the less expensive one, which is methanol in this case) or by removing one of the products as it is formed. The most common strategy is the removal of water, which is a byproduct of the esterification. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction: The reaction may not have reached equilibrium or was run for an insufficient amount of time. 2. Equilibrium not shifted towards products: The presence of water in the reaction mixture can drive the reverse reaction (hydrolysis). 3. Steric hindrance: The 2,2-dimethyl substitution on the pent-4-enoic acid sterically hinders the approach of the methanol to the carbonyl carbon, slowing down the reaction rate. 4. Loss of volatile reactants: If the reaction is run at elevated temperatures in an open or poorly sealed system, volatile reactants like methanol can escape.1. Increase reaction time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. 2. Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure all reactants and solvents are anhydrous. 3. Increase catalyst concentration: A higher concentration of the acid catalyst can help to increase the reaction rate. Consider using a stronger acid catalyst. 4. Use a sealed reaction vessel or reflux condenser: Ensure the experimental setup is properly sealed to prevent the loss of volatile components.
Presence of Unreacted Carboxylic Acid 1. Insufficient catalyst: The amount of acid catalyst may not be sufficient to effectively protonate the carboxylic acid. 2. Reaction not at equilibrium: The reaction may need more time to complete. 3. Hydrolysis of the ester: Presence of water can lead to the hydrolysis of the product back to the starting materials.1. Increase catalyst loading: Incrementally increase the amount of acid catalyst. 2. Extend reaction time: Allow the reaction to proceed for a longer duration. 3. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents and reactants.
Formation of Side Products (e.g., ethers) 1. High reaction temperature: Elevated temperatures, especially in the presence of a strong acid catalyst, can promote the dehydration of the alcohol to form ethers (e.g., dimethyl ether from methanol). 2. Polymerization: The double bond in the product can potentially undergo acid-catalyzed polymerization, especially at higher temperatures.1. Optimize reaction temperature: Conduct the reaction at the lowest temperature that still provides a reasonable rate. 2. Use a milder catalyst: Consider using a Lewis acid catalyst which can be more selective and require milder conditions. 3. Add a polymerization inhibitor: In some cases, a small amount of a radical inhibitor can be added to prevent polymerization of the double bond.
Difficult Purification 1. Close boiling points: The boiling point of the product may be close to that of the starting materials or byproducts, making distillation challenging. 2. Formation of azeotropes: The product may form an azeotrope with one of the reactants or the solvent.1. Use column chromatography: Silica gel chromatography is an effective method for separating the ester from the unreacted acid and other polar impurities. 2. Perform an aqueous workup: Before distillation, wash the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted carboxylic acid. Then, wash with brine and dry the organic layer.

Experimental Protocols

General Protocol for Fischer Esterification of 2,2-dimethylpent-4-enoic acid

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid monohydrate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) or p-toluenesulfonic acid monohydrate (e.g., 5-10 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Temperature on Yield (at constant pressure and reactant ratio)

Temperature (°C)Reaction Time (h)Yield (%)
1408Data to be determined
1606Data to be determined
1804Data to be determined
2003Data to be determined

Table 2: Effect of Pressure on Yield (at constant temperature and reactant ratio)

Pressure (MPa)Reaction Time (h)Yield (%)
0.56Data to be determined
1.05Data to be determined
1.54Data to be determined

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2,2-dimethylpent-4-enoic_acid 2,2-dimethylpent-4-enoic acid Reflux Heating under Reflux 2,2-dimethylpent-4-enoic_acid->Reflux Methanol Methanol (excess) Methanol->Reflux Acid_Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Acid_Catalyst->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (e.g., Diethyl Ether) Neutralization->Extraction Drying Drying (Na₂SO₄ or MgSO₄) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation_Chromatography Fractional Distillation or Column Chromatography Solvent_Removal->Distillation_Chromatography Product This compound Distillation_Chromatography->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Time Increase Reaction Time Low_Yield->Check_Time Yes Unreacted_Acid Unreacted Acid Present? Low_Yield->Unreacted_Acid No Check_Water Ensure Anhydrous Conditions Check_Time->Check_Water Check_Catalyst Increase Catalyst Concentration Check_Water->Check_Catalyst Check_Catalyst->Unreacted_Acid Check_Temp Optimize Temperature Unreacted_Acid->Check_Catalyst Yes Side_Products Side Products Observed? Unreacted_Acid->Side_Products No Optimize_Temp_Catalyst Lower Temperature / Milder Catalyst Side_Products->Optimize_Temp_Catalyst Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Optimize_Temp_Catalyst->Purification_Issue Column_Chromatography Use Column Chromatography Purification_Issue->Column_Chromatography Yes Successful_Synthesis Successful Synthesis Purification_Issue->Successful_Synthesis No Column_Chromatography->Successful_Synthesis

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the synthesis of Methyl 2,2-dimethylpent-4-enoate, particularly in palladium-catalyzed reactions.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues encountered during the synthesis.

Question: My reaction yield has dropped significantly, or the reaction is not proceeding to completion. What are the potential causes related to the catalyst?

Answer: A sudden or gradual drop in yield is often indicative of catalyst deactivation. The primary causes can be categorized as poisoning, fouling, or thermal degradation.[1][2][3]

Troubleshooting Steps:

  • Analyze the Reaction Components: Scrutinize all reagents, solvents, and the inert gas supply for potential contaminants. Common poisons for palladium catalysts include sulfur, nitrogen compounds, halides, and carbon monoxide.[4][5]

  • Inspect the Catalyst: If using a heterogeneous catalyst, a change in color or texture can indicate fouling or coking.[6] For homogeneous catalysts, precipitation or color changes might suggest degradation.

  • Review Reaction Conditions: Ensure that the reaction temperature has not exceeded the thermal stability limit of the catalyst, which can lead to sintering (agglomeration of catalyst particles) and a loss of active surface area.[1][3]

Question: My new batch of catalyst appears to be inactive from the start. What should I investigate?

Answer: If a fresh batch of catalyst is not performing as expected, the issue could stem from improper handling, storage, or a contaminated reaction setup.

Troubleshooting Steps:

  • Verify Catalyst Handling and Storage: Ensure the catalyst was stored under the recommended conditions (e.g., inert atmosphere, desiccated environment). Some catalysts are sensitive to air and moisture.[4]

  • Check for System Contaminants: Thoroughly clean all glassware and reaction vessels to remove any residual contaminants from previous reactions. Impurities on the reactor walls can poison the catalyst.

  • Test Reagent Purity: One of the starting materials or the solvent could contain impurities that act as catalyst poisons.[5] Consider purifying the reagents or using new, high-purity batches.

Summary of Common Catalyst Poisons and Their Sources
Poison ClassSpecific ExamplesCommon Sources
Sulfur Compounds Hydrogen sulfide (H₂S), thiols, sulfoxidesImpurities in starting materials or solvents, rubber septa.[7]
Nitrogen Compounds Pyridine, quinoline, nitriles, nitro compoundsAdditives, impurities in starting materials, or byproducts.[4]
Halides Chloride (Cl⁻), Bromide (Br⁻)Impurities in salts or starting materials.[4]
Carbon Monoxide (CO) CO gasIncomplete inert gas purging, byproduct of decomposition.[4]
Heavy Metals Lead (Pb), Mercury (Hg)Contaminated reagents or equipment.
Organic Deposits (Coke) Polymeric or carbonaceous materialsHigh reaction temperatures, polymerization of starting materials or products on the catalyst surface.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation?

A1: Catalyst deactivation is primarily caused by three mechanisms:

  • Poisoning: Strong chemisorption of impurities onto the catalyst's active sites, rendering them inactive.[1][2] This can be reversible or irreversible.

  • Fouling: Physical deposition of substances, such as carbonaceous materials (coke), on the catalyst surface, which blocks access to the active sites.[1][8]

  • Thermal Degradation/Sintering: High temperatures cause the small catalyst particles to agglomerate, which reduces the active surface area.[1][3]

Q2: How can I prevent catalyst poisoning?

A2: Prevention is the most effective strategy. Key measures include:

  • Reagent Purification: Use high-purity starting materials and solvents. Consider passing them through a purification column (e.g., activated alumina) if necessary.

  • Inert Atmosphere: Ensure a thoroughly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and poisoning by atmospheric gases.

  • Dedicated Glassware: Use glassware exclusively for sensitive catalytic reactions to avoid cross-contamination.

Q3: Is it possible to regenerate a poisoned catalyst?

A3: Yes, regeneration is often possible, depending on the nature of the deactivation.

  • For deactivation by organic deposits (fouling), washing with appropriate solvents or calcination (heating in the presence of air or an inert gas) can be effective.[6][9]

  • Some chemical poisons can be removed by specific treatments. For instance, treatment with a mixture of chloroform and glacial acetic acid has been shown to restore the activity of some palladium catalysts.[9]

  • Supercritical fluids, like supercritical carbon dioxide, have also been used for catalyst regeneration.[10][11]

Q4: Can intentional poisoning ever be beneficial?

A4: Yes, in some cases, controlled poisoning is used to improve the selectivity of a catalyst. A classic example is the Lindlar catalyst, where palladium is intentionally poisoned with lead acetate to reduce its activity, allowing for the selective hydrogenation of alkynes to alkenes without further reduction to alkanes.[4][5]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling to Synthesize this compound (Hypothetical)

This is a representative protocol and may require optimization.

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.

  • Reagent Addition: Add the appropriate starting materials (e.g., an organometallic reagent and a suitable electrophile), followed by the solvent (e.g., anhydrous THF).

  • Reaction Execution: Stir the mixture at the designated temperature (e.g., room temperature to reflux) and monitor the reaction progress using TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to obtain this compound.

Protocol 2: Catalyst Regeneration by Solvent Washing
  • Catalyst Recovery: If using a heterogeneous catalyst, filter the catalyst from the reaction mixture. For homogeneous catalysts that have precipitated, centrifugation and decantation can be used.

  • Washing: Wash the recovered catalyst sequentially with a series of solvents to remove adsorbed impurities and organic residues. A typical sequence might be:

    • Tetrahydrofuran (THF) to remove soluble organic compounds.

    • A dilute acid solution (e.g., 0.1 M HCl) if basic poisons are suspected.

    • Deionized water to remove salts.

    • Ethanol or acetone for a final rinse.

  • Drying: Dry the washed catalyst thoroughly under vacuum at a mild temperature (e.g., 60-80 °C) before reuse.

Visualizations

Troubleshooting_Workflow start Low Yield or Reaction Failure check_reagents Analyze Reagents, Solvents, and Inert Gas for Impurities start->check_reagents check_catalyst Inspect Catalyst for Physical Changes start->check_catalyst check_conditions Verify Reaction Temperature and Time start->check_conditions reagents_issue Contamination Found? check_reagents->reagents_issue catalyst_issue Fouling or Sintering? check_catalyst->catalyst_issue conditions_issue Sub-optimal Conditions? check_conditions->conditions_issue reagents_issue->catalyst_issue No purify Purify Reagents/Solvents or Use New Batch reagents_issue->purify Yes catalyst_issue->conditions_issue No regenerate Regenerate Catalyst or Use Fresh Catalyst catalyst_issue->regenerate Yes optimize Optimize Reaction Conditions conditions_issue->optimize Yes end Re-run Experiment purify->end regenerate->end optimize->end

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Catalyst_Deactivation cluster_poisoning Chemical Poisoning cluster_fouling Mechanical Fouling/Coking cluster_thermal Thermal Deactivation poisoning Active Site Blockage by Strong Chemisorption poisons Poisons: Sulfur, Nitrogen cpds, CO, Halides poisoning->poisons deactivated Deactivated Catalyst poisoning->deactivated fouling Physical Deposition on Catalyst Surface coke Deposits: Carbon (coke), Polymers fouling->coke fouling->deactivated sintering Sintering and Loss of Surface Area heat Cause: Excessive Heat sintering->heat sintering->deactivated catalyst Active Catalyst catalyst->poisoning Impurities catalyst->fouling Byproducts catalyst->sintering High Temp.

Caption: Primary pathways of catalyst deactivation.

References

removing unreacted starting materials from Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted starting materials from Methyl 2,2-dimethylpent-4-enoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove after synthesizing this compound?

The most common synthetic route to this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol, using an acid catalyst (e.g., sulfuric acid). Therefore, the primary impurities to remove are unreacted 2,2-dimethylpent-4-enoic acid and excess methanol .

Q2: What are the recommended purification methods for this compound?

A combination of liquid-liquid extraction and fractional distillation is the most effective approach.

  • Liquid-Liquid Extraction: This is used to remove the acidic starting material (2,2-dimethylpent-4-enoic acid) and the acid catalyst.

  • Fractional Distillation: This separates the desired ester from the excess methanol and any other volatile impurities.

Column chromatography can also be employed as an alternative or supplementary purification step.

Q3: What are the boiling points of the key components I need to separate?

Accurate boiling points are crucial for successful fractional distillation.

CompoundBoiling PointPressure
2,2-dimethylpent-4-enoic acid104-108 °C20 mmHg
Methanol64.7 °C760 mmHg (Atmospheric)
This compoundNot availableNot available

Troubleshooting Guides

Issue 1: Incomplete Removal of 2,2-dimethylpent-4-enoic Acid

Symptom: The purified product has a lower than expected pH, or analytical data (e.g., NMR, GC-MS) shows the presence of the starting carboxylic acid.

Root Cause & Solution:

Root CauseTroubleshooting Step
Insufficient washing with base. Increase the number of washes with a saturated sodium bicarbonate solution. Ensure vigorous shaking of the separatory funnel to maximize contact between the organic and aqueous layers.
Base solution is too weak. While sodium bicarbonate is generally sufficient, a dilute solution of sodium hydroxide (e.g., 1-2 M) can be used for more stubborn acidic impurities. However, be cautious as this can potentially hydrolyze the ester product.
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Issue 2: Presence of Water in the Final Product

Symptom: The purified ester appears cloudy, or water is detected by analytical methods (e.g., Karl Fischer titration).

Root Cause & Solution:

Root CauseTroubleshooting Step
Inadequate drying of the organic layer. Ensure the drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) is added in sufficient quantity. Swirl the flask until the drying agent no longer clumps together. Allow sufficient contact time (e.g., 15-30 minutes) before filtration.
Drying agent is no longer effective. Use fresh, anhydrous drying agent. Store drying agents in a desiccator to prevent hydration from atmospheric moisture.
Transfer of aqueous layer during extraction. Carefully separate the layers during the workup. It is better to leave a small amount of the organic layer behind than to contaminate it with the aqueous layer.
Issue 3: Co-distillation of Methanol with the Product

Symptom: The final product has a lower boiling point than expected, and analytical data confirms the presence of methanol.

Root Cause & Solution:

Root CauseTroubleshooting Step
Inefficient fractional distillation column. Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Ensure the column is well-insulated to maintain a proper temperature gradient.
Distillation rate is too fast. Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column.
Azeotrope formation. Some esters can form azeotropes with alcohols. While specific data for this compound is unavailable, washing the crude product thoroughly with water before distillation can help remove the majority of the methanol.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
  • After the esterification reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake to dissolve any water-soluble components. Allow the layers to separate and discard the aqueous layer.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any carbon dioxide gas that is formed.

  • Continue shaking more vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the sodium bicarbonate wash (steps 4-7) two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to help remove any remaining water and break emulsions.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

Protocol 2: Drying the Organic Layer
  • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the flask containing the organic layer.[1][2]

  • Add the drying agent in small portions and swirl the flask. Continue adding until the drying agent no longer clumps together and some remains free-flowing.

  • Allow the mixture to stand for at least 15-30 minutes with occasional swirling.

  • Filter the mixture through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. Collect the dried organic solution in a round-bottom flask suitable for distillation.

Protocol 3: Fractional Distillation
  • Assemble a fractional distillation apparatus. A Vigreux column is a suitable choice for this separation.

  • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude product.

  • Heat the flask gently.

  • Collect the first fraction, which will primarily be any remaining extraction solvent and methanol (boiling point ~65 °C).

  • Once the temperature begins to rise more steeply, change the receiving flask to collect an intermediate fraction.

  • The temperature should then stabilize at the boiling point of your product. Collect this fraction in a clean, pre-weighed receiving flask.

  • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reaction Fischer Esterification (2,2-dimethylpent-4-enoic acid + Methanol) Extraction Liquid-Liquid Extraction (wash with NaHCO3) Reaction->Extraction Crude Product Drying Drying (with MgSO4 or Na2SO4) Extraction->Drying Washed Organic Layer Distillation Fractional Distillation Drying->Distillation Dried Crude Product Product Pure this compound Distillation->Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Analysis of Purified Product Impurity_Check Impurity Detected? Start->Impurity_Check Acid_Impurity Acidic Impurity (e.g., Carboxylic Acid) Impurity_Check->Acid_Impurity Yes (Acidic) Methanol_Impurity Methanol Impurity Impurity_Check->Methanol_Impurity Yes (Volatile) Water_Impurity Water Present Impurity_Check->Water_Impurity Yes (Cloudy) No_Impurity Product is Pure Impurity_Check->No_Impurity No Action_Acid Increase Base Washes or Use Stronger Base Acid_Impurity->Action_Acid Action_Methanol Improve Fractional Distillation (Slower rate, better column) Methanol_Impurity->Action_Methanol Action_Water Re-dry Organic Layer (Use fresh drying agent) Water_Impurity->Action_Water

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Characterization of Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing Methyl 2,2-dimethylpent-4-enoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls in the characterization of this compound?

The most common pitfalls include:

  • Misidentification of Isomers: The presence of constitutional isomers, such as Methyl 3,3-dimethylpent-4-enoate or rearrangement products like Methyl 2,2-dimethylpent-3-enoate, can lead to incorrect structural assignment.

  • Incomplete Reaction or Presence of Starting Materials: Residual 2,2-dimethylpent-4-enoic acid or methanol from the esterification process can contaminate the final product.

  • Misinterpretation of Spectroscopic Data: Overlooking subtle differences in NMR chemical shifts, mass spectrometry fragmentation patterns, or IR stretching frequencies can result in an incorrect characterization.

  • Sample Impurities: Impurities from solvents or side reactions during synthesis can interfere with analytical results.

Q2: How can I distinguish this compound from its common isomer, Methyl 3,3-dimethylpent-4-enoate, using NMR spectroscopy?

The key difference lies in the chemical shifts of the protons and carbons adjacent to the quaternary center and the double bond.

  • ¹H NMR: In this compound, the two methyl groups at the C2 position are equivalent and will appear as a singlet. The protons of the vinyl group will show characteristic splitting patterns. In Methyl 3,3-dimethylpent-4-enoate, the two methyl groups at the C3 position are also equivalent and appear as a singlet, but the chemical shifts of the adjacent methylene and vinyl protons will differ significantly from those in the 2,2-dimethyl isomer.

  • ¹³C NMR: The chemical shift of the quaternary carbon (C2 vs. C3) will be a key indicator. The carbonyl carbon (C1) will also show a slight difference in chemical shift between the two isomers.

Q3: What are the expected characteristic peaks for this compound in an FTIR spectrum?

As a γ,δ-unsaturated ester, you should expect to see:

  • A strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹.

  • A medium C=C stretching vibration for the terminal double bond around 1640 cm⁻¹.

  • C-H stretching vibrations for the sp³ and sp² hybridized carbons.

  • C-O stretching vibrations for the ester linkage.

A common pitfall is the misinterpretation of the C=O stretching frequency. While conjugation in α,β-unsaturated esters lowers the C=O stretching frequency (1715-1730 cm⁻¹), the isolated double bond in this compound should not cause a significant shift compared to a saturated ester.

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Unexpected peaks in ¹H or ¹³C NMR spectrum. Presence of residual solvents (e.g., diethyl ether, dichloromethane, methanol).1. Identify solvent peaks using a reference table. 2. Ensure the sample is thoroughly dried under vacuum before analysis.
Presence of starting material (2,2-dimethylpent-4-enoic acid).1. Look for a broad singlet corresponding to the carboxylic acid proton in the ¹H NMR spectrum (typically >10 ppm). 2. Compare the integral of this peak to the product peaks to quantify the impurity. 3. Purify the sample using column chromatography or distillation.
Isomeric impurity (e.g., Methyl 3,3-dimethylpent-4-enoate).1. Carefully compare the obtained spectrum with the predicted spectra for both isomers (see tables below). 2. Pay close attention to the chemical shifts of the quaternary carbon and the protons on the carbon adjacent to the ester and the double bond.
Complex or overlapping multiplets in the vinyl region. Poor shimming of the NMR magnet.1. Re-shim the instrument to improve resolution.
Second-order coupling effects.1. If possible, acquire the spectrum on a higher field NMR spectrometer to simplify the multiplets.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Possible Cause Troubleshooting Steps
Multiple peaks in the GC chromatogram. Presence of impurities or isomers.1. Analyze the mass spectrum of each peak to identify the components. 2. Compare the fragmentation patterns to a database or predicted spectra to distinguish between isomers and impurities.
Incorrect molecular ion peak (M⁺) or its absence. The molecular ion is unstable and readily fragments.1. Look for characteristic fragment ions. For this compound, expect fragments corresponding to the loss of a methoxy group (-OCH₃), a methyl group (-CH₃), and cleavage at the quaternary center. 2. Use a softer ionization technique if available (e.g., chemical ionization).
Fragmentation pattern does not match the expected pattern. Isomeric contamination.1. The fragmentation of branched esters can be complex. Cleavage at the quaternary carbon is a key fragmentation pathway. Compare the relative abundances of the major fragment ions to differentiate between isomers. For example, the fragmentation pattern of Methyl 3,3-dimethylpent-4-enoate will show a different set of dominant fragments due to the different position of the quaternary center.
Fourier-Transform Infrared (FTIR) Spectroscopy
Issue Possible Cause Troubleshooting Steps
Broad peak in the 3200-3500 cm⁻¹ region. Presence of water or residual alcohol (methanol).1. Ensure the sample is anhydrous. 2. If methanol is suspected, look for a characteristic C-O stretch around 1030 cm⁻¹.
C=O stretch is broader than expected or shifted. Presence of carboxylic acid impurity (2,2-dimethylpent-4-enoic acid).1. The C=O stretch of a carboxylic acid is typically broader and may overlap with the ester C=O stretch, causing a distorted peak shape. 2. Look for the characteristic broad O-H stretch of the carboxylic acid dimer around 2500-3300 cm⁻¹.
Weak or absent C=C stretch. The C=C bond is a weak absorber in the IR.1. This is not unusual for a non-conjugated double bond. 2. Confirm the presence of the double bond using NMR spectroscopy.

Data Presentation

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Compound Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted J-coupling (Hz)
This compound -OCH₃3.67s-
-CH₂-2.25d7.6
=CH-5.75m-
=CH₂5.05m-
-C(CH₃)₂1.19s-
Methyl 3,3-dimethylpent-4-enoate -OCH₃3.66s-
-CH₂-2.29s-
=CH-5.88dd17.6, 10.8
=CH₂5.00m-
-C(CH₃)₂1.09s-
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Compound Carbon Assignment Predicted Chemical Shift (ppm)
This compound C=O177.5
-C(CH₃)₂42.5
-CH₂-44.8
=CH-133.2
=CH₂118.0
-OCH₃51.7
-C(CH₃)₂24.5
Methyl 3,3-dimethylpent-4-enoate C=O172.5
-C(CH₃)₂38.6
-CH₂-49.6
=CH-145.1
=CH₂111.7
-OCH₃51.4
-C(CH₃)₂26.8

Experimental Protocols

General Characterization Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Esterification of 2,2-dimethylpent-4-enoic acid Purification Purification (Distillation or Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure GCMS GC-MS Analysis Purification->GCMS Purity & MW FTIR FTIR Spectroscopy Purification->FTIR Functional Groups Data_Integration Integrate all spectral data NMR->Data_Integration GCMS->Data_Integration FTIR->Data_Integration Structure_Confirmation Confirm Structure Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis and characterization of this compound.

Troubleshooting Logic for Isomer Identification

isomer_identification_logic Start Ambiguous Spectroscopic Data Check_NMR Compare ¹H and ¹³C NMR with predicted spectra Start->Check_NMR Check_GCMS Analyze GC-MS fragmentation pattern Check_NMR->Check_GCMS Match Isomer_Suspected Isomer presence suspected Check_NMR->Isomer_Suspected Mismatch Check_FTIR Examine C=O stretch frequency in FTIR Check_GCMS->Check_FTIR Match Check_GCMS->Isomer_Suspected Mismatch Check_FTIR->Isomer_Suspected Abnormal Pure_Compound Compound is likely pure This compound Check_FTIR->Pure_Compound Normal Repurify Repurify sample and re-analyze Isomer_Suspected->Repurify

Caption: Decision-making workflow for identifying potential isomeric impurities.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2,2-dimethylpent-4-enoate and Its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Methyl 2,2-dimethylpent-4-enoate and its structural isomer, Methyl 3,3-dimethylpent-4-enoate. This document is intended to serve as a valuable resource for the structural elucidation and differentiation of these closely related unsaturated esters, which are of interest in organic synthesis and drug discovery.

Introduction

This compound and Methyl 3,3-dimethylpent-4-enoate are structural isomers with the molecular formula C₈H₁₄O₂. While sharing the same chemical formula, their distinct atomic arrangements lead to unique NMR spectral signatures. Accurate interpretation of these spectra is crucial for confirming molecular structure and purity. This guide presents a side-by-side comparison of their ¹H and ¹³C NMR data, supported by detailed experimental protocols and visual aids to facilitate understanding.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR chemical shifts for this compound are predicted based on computational models due to the limited availability of experimental spectra in the public domain. The data for its isomer, Methyl 3,3-dimethylpent-4-enoate, is based on experimental values.

¹H NMR Data
Compound Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted)-CH₃ (C2)1.19s-
-CH₂- (C3)2.27d7.3
-OCH₃3.67s-
=CH₂ (C5)5.03 - 5.10m-
=CH- (C4)5.75 - 5.85m-
Methyl 3,3-dimethylpent-4-enoate (Experimental)[1]-CH₃ (C3)1.13s-
-CH₂- (C2)2.31s-
-OCH₃3.64s-
=CH₂ (C5)4.94 - 4.97m10.6, 17.4
=CH- (C4)5.89dd10.6, 17.4
¹³C NMR Data
Compound Carbon Assignment Chemical Shift (ppm)
This compound (Predicted)-CH₃ (C2)24.5
-C(CH₃)₂ (C2)42.0
-CH₂- (C3)45.8
-OCH₃51.8
=CH₂ (C5)117.5
=CH- (C4)133.0
C=O177.0
Methyl 3,3-dimethylpent-4-enoate (Experimental)-CH₃ (C3)27.0
-C(CH₃)₂ (C3)38.0
-CH₂- (C2)48.0
-OCH₃51.0
=CH₂ (C5)112.0
=CH- (C4)145.0
C=O172.0

Experimental Protocols

The following provides a general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid samples, such as the compounds discussed in this guide.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is preferable, typically 50-100 mg.

  • Solvent: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to avoid interfering signals.

  • NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.

  • Dissolution: Add the deuterated solvent to the sample in the NMR tube and gently agitate until the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Data Acquisition:

  • Spectrometer: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualizing Structural Relationships and NMR Data

The following diagrams, generated using Graphviz, illustrate the molecular structures and provide a conceptual workflow for NMR analysis.

Methyl_2_2_dimethylpent_4_enoate_Structure cluster_structure This compound C1 O1 O C1->O1 O2 O C1->O2 = C2 C1->C2 C8 C⁸H₃ O1->C8 C3 C2->C3 C6 C⁶H₃ C2->C6 C7 C⁷H₃ C2->C7 C4 C⁴ C3->C4 C5 C⁵ C4->C5 =

Caption: Molecular structure of this compound.

Methyl_3_3_dimethylpent_4_enoate_Structure cluster_structure Methyl 3,3-dimethylpent-4-enoate C1 O1 O C1->O1 O2 O C1->O2 = C2 C1->C2 C8 C⁸H₃ O1->C8 C3 C2->C3 C4 C⁴ C3->C4 C6 C⁶H₃ C3->C6 C7 C⁷H₃ C3->C7 C5 C⁵ C4->C5 =

Caption: Molecular structure of Methyl 3,3-dimethylpent-4-enoate.

NMR_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (1H and 13C NMR) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc SpecAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProc->SpecAnalysis StructElucid Structure Elucidation SpecAnalysis->StructElucid

Caption: A generalized workflow for NMR-based structural analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound and Methyl 3,3-dimethylpent-4-enoate exhibit distinct patterns that allow for their unambiguous differentiation. Key distinguishing features include the chemical shifts and multiplicities of the protons and carbons adjacent to the quaternary center and the double bond. This guide provides a foundational dataset and protocol to aid researchers in the identification and characterization of these and similar unsaturated esters. The combination of predicted and experimental data offers a robust framework for structural assignment in synthetic and natural product chemistry.

References

A Comparative Guide to Alternative Catalysts for the Synthesis of Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 2,2-dimethylpent-4-enoate, a valuable building block in organic synthesis, is predominantly achieved through the Johnson-Claisen rearrangement of 2-methyl-3-buten-2-ol with trimethyl orthoacetate. The choice of catalyst for this transformation is critical, influencing reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of alternative catalytic systems, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound involves a trade-off between reaction rate, yield, cost, and ease of handling. While a direct comparative study under identical conditions is not extensively documented in the literature, data from the synthesis of the closely related isomer, Methyl 3,3-dimethylpent-4-enoate, and general studies on the Johnson-Claisen rearrangement provide valuable insights. The following table summarizes the performance of various catalyst types.

Catalyst TypeSpecific Catalyst ExampleTypical Reaction ConditionsReported YieldSelectivityKey AdvantagesKey Disadvantages
Brønsted Acids Phosphoric Acid (H₃PO₄)160-200°C, 0.5-1.5 MPa, 10-30 hHigh (up to 82-88% for the 3,3-isomer)GoodCost-effective, readily availableHigh temperatures and pressures required, potential for side reactions
Propionic Acid (CH₃CH₂COOH)~138°C, atmospheric pressureModerate to GoodGoodMilder conditions than strong mineral acidsSlower reaction rates compared to stronger acids
Lewis Acids Anhydrous Zinc Chloride (ZnCl₂)150-250°C, 1-3.2 MPa, 6-10 hHigh (up to 88% for the 3,3-isomer)GoodCan be highly active, enabling shorter reaction timesOften require anhydrous conditions, can be difficult to remove from the reaction mixture
Nickel Sulfate (NiSO₄)150-250°C, 1-3.2 MPa, 6-10 hGoodGoodSolid catalyst, potentially recyclableMay require higher temperatures
Copper(II) Acetate (Cu(OAc)₂)150-250°C, 1-3.2 MPa, 6-10 hGoodGoodReadily availablePotential for metal contamination in the product
Organocatalysts Thiourea DerivativesRoom temperature to mild heatingVariableCan be highMild reaction conditions, potential for asymmetric catalysisCatalyst loading can be high, may be less active for sterically hindered substrates

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing catalyst performance. Below are representative protocols for three major classes of catalysts, adapted for the synthesis of this compound.

Protocol 1: Brønsted Acid Catalysis using Phosphoric Acid

This protocol is adapted from the synthesis of Methyl 3,3-dimethylpent-4-enoate.

Materials:

  • 2-Methyl-3-buten-2-ol

  • Trimethyl orthoacetate

  • Phosphoric acid (85%)

  • Stirring reactor with a connected rectifying column

Procedure:

  • Charge the stirring reactor with 2-methyl-3-buten-2-ol and trimethyl orthoacetate in a molar ratio of 1:1.2 to 1:2.0.

  • Add phosphoric acid as a catalyst, with a dosage of 0.5-5% of the total mass of the reactants.

  • Heat the reactor to a temperature of 160-200°C and maintain a pressure of 0.5-1.5 MPa.

  • Continuously remove the methanol byproduct through the rectifying column to drive the reaction forward.

  • Monitor the reaction progress by gas chromatography. The reaction time is typically between 10 and 30 hours.

  • Upon completion, cool the reactor and purify the product by fractional distillation.

Protocol 2: Lewis Acid Catalysis using Anhydrous Zinc Chloride

This protocol is based on a patented method for a similar transformation.

Materials:

  • 2-Methyl-3-buten-2-ol

  • Trimethyl orthoacetate

  • Anhydrous Zinc Chloride (ZnCl₂)

  • High-pressure autoclave

Procedure:

  • In a dry autoclave, combine 2-methyl-3-buten-2-ol, trimethyl orthoacetate, and anhydrous zinc chloride. The molar ratio of the alcohol to the orthoester is typically 1:1.0-2.0, and the catalyst loading is 0.01-0.1 molar equivalents relative to the alcohol.

  • Seal the autoclave and heat the mixture to 150-250°C with stirring, maintaining a pressure of 1-3.2 MPa.

  • The reaction is typically complete within 6-10 hours.

  • After cooling the reactor to room temperature, filter to remove the solid catalyst.

  • The filtrate is then subjected to vacuum distillation to isolate the this compound.

Protocol 3: Organocatalysis using a Thiourea Derivative (Conceptual)

While specific data for this substrate is limited, this conceptual protocol is based on the general application of thiourea catalysts for Claisen rearrangements of acid-sensitive substrates.[1]

Materials:

  • 2-Methyl-3-buten-2-ol

  • Trimethyl orthoacetate

  • A suitable thiourea catalyst (e.g., a bis(trifluoromethyl)phenyl thiourea)

  • Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

Procedure:

  • To a solution of 2-methyl-3-buten-2-ol and the thiourea catalyst (5-20 mol%) in the chosen solvent, add trimethyl orthoacetate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction by thin-layer chromatography or gas chromatography.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the product.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via the Johnson-Claisen rearrangement proceeds through a well-defined pathway. The following diagrams illustrate the key steps and a general experimental workflow.

G General Reaction Pathway for Johnson-Claisen Rearrangement A 2-Methyl-3-buten-2-ol C Mixed Orthoester Intermediate A->C + B Trimethyl Orthoacetate B->C D Ketene Acetal Intermediate C->D - CH₃OH E [3,3]-Sigmatropic Rearrangement (Transition State) D->E F This compound E->F Cat Catalyst (Brønsted or Lewis Acid) Cat->C Cat->D

Caption: The catalyzed formation of a mixed orthoester, followed by elimination and a[2][2]-sigmatropic rearrangement.

G Experimental Workflow for Catalyst Comparison cluster_0 Reaction Setup cluster_1 Monitoring and Workup cluster_2 Analysis and Purification A Select Catalyst (Brønsted Acid, Lewis Acid, Organocatalyst) B Combine Reactants: 2-Methyl-3-buten-2-ol Trimethyl Orthoacetate A->B C Set Reaction Conditions (Temperature, Pressure, Time) B->C D Monitor Reaction Progress (GC/TLC) C->D E Quench Reaction & Catalyst Removal D->E F Purify Product (Distillation/Chromatography) E->F G Characterize Product (NMR, MS) F->G H Determine Yield and Selectivity G->H

Caption: A logical workflow for the systematic comparison of different catalysts in the synthesis.

Conclusion

The choice of an alternative catalyst for the synthesis of this compound depends on the specific requirements of the application, including scale, cost, and available equipment. Brønsted acids like phosphoric acid offer a cost-effective solution for large-scale production, albeit under harsh conditions. Lewis acids can provide higher activity but may require more stringent handling. Organocatalysts represent a promising avenue for milder and potentially asymmetric synthesis, though their efficiency with this specific substrate requires further investigation. The provided data and protocols serve as a valuable starting point for researchers to explore and optimize the catalytic synthesis of this important chemical intermediate.

References

Navigating Reactivity: A Comparative Analysis of Methyl 2,2-dimethylpent-4-enoate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical building blocks is paramount. This guide provides a comparative analysis of Methyl 2,2-dimethylpent-4-enoate against a selection of similar esters, focusing on how structural modifications influence reaction outcomes. By presenting available experimental data and detailed protocols, this document aims to facilitate informed decisions in synthetic planning and molecular design.

This compound is a unique unsaturated ester characterized by a sterically encumbered α-carbon due to the presence of two methyl groups. This structural feature significantly governs its reactivity, particularly in reactions involving the ester carbonyl group. To contextualize its chemical behavior, we will compare it with esters that exhibit variations in steric hindrance and the position of the carbon-carbon double bond.

Comparative Esters: A Structural Overview

For a comprehensive comparison, the following esters have been selected based on their structural similarities and differences to this compound:

  • Methyl pent-4-enoate: Lacks the α,α-dimethyl substitution, providing a baseline for understanding the impact of steric hindrance.

  • Methyl crotonate (Methyl (E)-but-2-enoate): An α,β-unsaturated ester, allowing for an examination of the electronic effects of a conjugated system on reactivity.

  • Methyl 3-methylbut-2-enoate: Possesses a different substitution pattern on the double bond, influencing both steric and electronic properties.

Reactivity Profile: A Focus on Hydrolysis

Ester hydrolysis, a fundamental reaction in both organic synthesis and biological systems, serves as a key metric for comparing the reactivity of these molecules. The rate of hydrolysis is exquisitely sensitive to both electronic and steric effects.

The Impact of Steric Hindrance
Electronic Effects of the Double Bond

The position of the double bond also plays a crucial role in reactivity. In Methyl crotonate, the double bond is conjugated with the carbonyl group, which can influence the electrophilicity of the carbonyl carbon. In contrast, the isolated double bond in this compound has a less direct electronic influence on the ester functionality.

EsterStructureKey Structural FeatureExpected Relative Rate of Hydrolysis
This compound O=C(OC)C(C)(C)CC=Cα,α-dimethyl substitution (High steric hindrance)Very Slow
Methyl pent-4-enoate O=C(OC)CCCC=CNo α-substitution (Low steric hindrance)Fast
Methyl crotonate O=C(OC)C=C(C)Cα,β-unsaturation (Conjugated system)Moderate
Methyl 3-methylbut-2-enoate O=C(OC)C=C(C)Cβ-methyl substitution on double bondModerate to Slow

Table 1: Comparison of Structural Features and Expected Hydrolysis Reactivity.

Experimental Protocols: Determining Ester Hydrolysis Rates

To quantitatively assess the reactivity of these esters, a standardized experimental protocol for determining the rate of alkaline hydrolysis (saponification) is provided below. This method can be adapted for each of the compared esters to generate comparable kinetic data.

Protocol: Kinetic Study of Alkaline Ester Hydrolysis via Titration

Objective: To determine the second-order rate constant for the alkaline hydrolysis of an ester.

Materials:

  • Ester (e.g., this compound)

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution of known concentration (e.g., 0.1 M) for back-titration

  • Phenolphthalein indicator

  • Ethanol (solvent)

  • Distilled water

  • Constant temperature bath

  • Conical flasks, pipettes, burettes, stopwatches

Procedure:

  • Reaction Setup: A known volume of the ester solution in ethanol is mixed with a known volume of NaOH solution in a flask maintained at a constant temperature. The reaction is initiated by adding the NaOH solution, and a stopwatch is started simultaneously.[3][4][5]

  • Sampling: At regular time intervals, an aliquot (e.g., 10 mL) of the reaction mixture is withdrawn and transferred to a flask containing a known excess of HCl solution to quench the reaction.[3][4]

  • Titration: The unreacted HCl in the quenching flask is then titrated with the standardized NaOH solution using phenolphthalein as an indicator.[3][4][5]

  • Data Analysis: The concentration of unreacted NaOH in the original reaction mixture at each time point can be calculated from the titration data. A plot of 1/[Ester] versus time will yield a straight line for a second-order reaction, with the slope being the rate constant, k.

Protocol: Kinetic Study of Alkaline Ester Hydrolysis via Conductometry

Objective: To determine the second-order rate constant for the alkaline hydrolysis of an ester by monitoring the change in conductivity.

Materials:

  • Ester

  • Sodium hydroxide (NaOH) solution of known concentration

  • Conductivity meter and probe

  • Constant temperature bath

  • Reaction vessel

Procedure:

  • Initial Conductivity: The conductivity of the NaOH solution is measured at a constant temperature.[6][7]

  • Reaction Initiation: A known amount of the ester is added to the NaOH solution, and the change in conductivity over time is recorded. The conductivity decreases as the more mobile hydroxide ions are replaced by the less mobile carboxylate ions.[5][6][7]

  • Data Analysis: The rate constant can be determined by plotting the appropriate function of conductivity against time, which is derived from the relationship between conductivity and ion concentrations.[5][6][7]

Reactivity at the Double Bond: A Secondary Reaction Site

Beyond the ester group, the carbon-carbon double bond in this compound and its unsaturated counterparts offers another site for chemical transformations, such as addition reactions. The steric hindrance that so profoundly affects the carbonyl group's reactivity is less pronounced at the terminal double bond of this compound, suggesting that reactions at this site may proceed more readily.

Logical Relationship of Reactivity Factors

The interplay of steric and electronic factors determines the overall reactivity of these esters. The following diagram illustrates this logical relationship.

G cluster_ester Ester Reactivity cluster_factors Influencing Factors Carbonyl Reactivity Carbonyl Reactivity Double Bond Reactivity Double Bond Reactivity Steric Hindrance Steric Hindrance Steric Hindrance->Carbonyl Reactivity Decreases Electronic Effects Electronic Effects Electronic Effects->Carbonyl Reactivity Modulates Electronic Effects->Double Bond Reactivity Influences

Caption: Factors influencing the reactivity of unsaturated esters.

Experimental Workflow for Comparative Reactivity Study

A systematic approach to comparing the reactivity of these esters is outlined in the workflow diagram below.

G cluster_methods Monitoring Methods Select Esters Select Esters Define Reaction Conditions Define Reaction Conditions Select Esters->Define Reaction Conditions Perform Hydrolysis Experiments Perform Hydrolysis Experiments Define Reaction Conditions->Perform Hydrolysis Experiments Monitor Reaction Progress Monitor Reaction Progress Perform Hydrolysis Experiments->Monitor Reaction Progress Calculate Rate Constants Calculate Rate Constants Monitor Reaction Progress->Calculate Rate Constants Titration Titration Monitor Reaction Progress->Titration Conductometry Conductometry Monitor Reaction Progress->Conductometry Compare Reactivity Compare Reactivity Calculate Rate Constants->Compare Reactivity

Caption: Workflow for comparing ester reactivity.

References

Purity Validation of Methyl 2,2-dimethylpent-4-enoate: A Comparative Guide to GC-MS and HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for volatile organic compounds such as Methyl 2,2-dimethylpent-4-enoate is a critical step in research, development, and quality control. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of this compound purity. The information presented is based on established analytical methodologies for structurally similar compounds, namely unsaturated methyl esters and other volatile organic compounds, to provide a scientifically grounded comparison in the absence of specific literature for this particular analyte.

Introduction to Analytical Approaches

This compound is a volatile ester, and its physicochemical properties largely dictate the most suitable analytical technique for purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information.[2] Given the volatile nature of this compound, GC-MS is a highly appropriate method for its analysis.[3]

  • High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the mobile phase and a stationary phase.[4] While HPLC is a go-to method for a wide range of compounds, its application for highly volatile substances like this compound is less conventional but can be adapted, particularly when coupled with a suitable detector like a Diode-Array Detector (DAD) or UV detector.[5][6]

Comparative Performance Data

The following table summarizes the expected performance of GC-MS and HPLC for the purity validation of this compound, based on data from the analysis of similar volatile esters and short-chain fatty acids.[5][7][8]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low femtomol range on column0.14 mg/mL
Limit of Quantitation (LOQ) Low femtomol range on column0.44 mg/mL
Precision (%RSD) < 10%< 2.5%
Accuracy (% Recovery) 90-110%76-96%
Analysis Time ~17-20 minutes~15-20 minutes
Suitability for Volatile Compounds ExcellentModerate
Sample Derivatization Generally not requiredGenerally not required
Experimental Protocols

The following are detailed, representative experimental protocols for the analysis of this compound using GC-MS and HPLC. These protocols are based on established methods for fatty acid methyl esters and other volatile organic compounds.

Protocol 1: Purity Determination by GC-MS

This method is adapted from established procedures for the analysis of fatty acid methyl esters (FAMEs).[9][10]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent, such as hexane or ethyl acetate, and dilute to the mark.

  • Prepare a series of calibration standards of this compound in the same solvent, ranging from approximately 0.1 to 20 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 Series GC (or equivalent)

  • Mass Spectrometer: Agilent 5977 Series MSD (or equivalent)

  • Column: Capillary column with a polar stationary phase, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • MSD Conditions:

    • Transfer Line Temperature: 230 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification of any specific impurities can be performed using the calibration curve generated from the standards.

Protocol 2: Purity Determination by HPLC-UV/DAD

This method is adapted from established procedures for the analysis of short-chain fatty acids and other volatile organic compounds.[5][6]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase and dilute to the mark.

  • Prepare a series of calibration standards of this compound in the mobile phase, ranging from approximately 0.1 to 2 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: PerkinElmer LC 300 HPLC system (or equivalent) with a UV/DAD detector.

  • Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification of any specific impurities can be performed using the calibration curve generated from the standards.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the validation of this compound purity using chromatographic methods.

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_1a GC-MS Analysis cluster_1b HPLC Analysis cluster_2 Data Analysis & Purity Validation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution StandardPrep Preparation of Calibration Standards Dissolution->StandardPrep GC_Injection Injection into GC StandardPrep->GC_Injection HPLC_Injection Injection into HPLC StandardPrep->HPLC_Injection Chromatogram Obtain Chromatogram StandardPrep->Chromatogram GC_Separation Separation on Capillary Column GC_Injection->GC_Separation MS_Detection Detection & Identification by MS GC_Separation->MS_Detection MS_Detection->Chromatogram HPLC_Separation Separation on C18 Column HPLC_Injection->HPLC_Separation UV_Detection Detection by UV/DAD HPLC_Separation->UV_Detection UV_Detection->Chromatogram PeakIntegration Peak Integration & Area Calculation Chromatogram->PeakIntegration Purity_Calculation Purity Calculation (% Area) PeakIntegration->Purity_Calculation Impurity_Quantification Impurity Quantification (using standards) PeakIntegration->Impurity_Quantification Validation Method Validation (Linearity, Precision, Accuracy) Purity_Calculation->Validation Final_Report Final Purity Report Purity_Calculation->Final_Report

References

comparative study of Methyl 2,2-dimethylpent-4-enoate synthesis efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of common methods for synthesizing Methyl 2,2-dimethylpent-4-enoate, a valuable building block in organic synthesis. We will delve into the efficiency, experimental protocols, and underlying mechanisms of three primary esterification methods: Fischer Esterification, Steglich Esterification, and methylation using diazomethane.

The synthesis of this compound originates from its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. The overall efficiency of the final ester synthesis is therefore intrinsically linked to the successful synthesis of this precursor. A common method for the preparation of 2,2-dimethylpent-4-enoic acid involves the reaction of piperidine with propylene oxide, which proceeds through a six-membered ring intermediate that subsequently decomposes to yield the desired acid[1]. This reaction can be catalyzed by peroxide or hydrogen peroxide to achieve high yields[1].

Comparative Analysis of Esterification Methods

The conversion of 2,2-dimethylpent-4-enoic acid to its methyl ester can be achieved through several established methods. Due to the steric hindrance at the α-position of the carboxylic acid, the choice of esterification method can significantly impact the reaction's efficiency. Below is a summary of the key quantitative data for three common methods.

MethodReagentsCatalystSolventReaction TimeTemperatureYield
Fischer Esterification Methanol, 2,2-dimethylpent-4-enoic acidH₂SO₄ or p-TsOHMethanol (excess)1-10 hoursReflux (60-110 °C)Moderate to High
Steglich Esterification Methanol, 2,2-dimethylpent-4-enoic acid4-DMAPDichloromethane3-24 hoursRoom TemperatureHigh
Diazomethane Methylation Diazomethane (or TMS-diazomethane), 2,2-dimethylpent-4-enoic acidNoneDiethyl ether/Methanol< 1 hour0 °C to Room Temp.Very High (>95%)

Experimental Protocols

Fischer Esterification

This acid-catalyzed esterification is a classic and cost-effective method. The reaction is driven to completion by using a large excess of the alcohol (methanol) and/or by removing the water formed during the reaction[2][3].

Protocol:

  • To a solution of 2,2-dimethylpent-4-enoic acid in a large excess of methanol, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture for 1-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation under reduced pressure.

Steglich Esterification

The Steglich esterification is a milder method that is particularly well-suited for sterically hindered carboxylic acids and acid-sensitive substrates[4][5]. It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP)[4][6].

Protocol:

  • Dissolve 2,2-dimethylpent-4-enoic acid, a slight excess of methanol, and a catalytic amount of 4-DMAP in a suitable aprotic solvent such as dichloromethane (DCM) at room temperature.

  • Add a solution of DCC in DCM dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 3-24 hours, monitoring by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Methylation with Diazomethane

This method is known for its high yields and clean reaction profile, as the only byproduct is nitrogen gas[7]. However, diazomethane is a toxic and potentially explosive reagent, requiring careful handling. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane)[8].

Protocol (using TMS-diazomethane):

  • Dissolve 2,2-dimethylpent-4-enoic acid in a mixture of a non-protic solvent like diethyl ether or toluene and methanol at 0 °C.

  • Slowly add a solution of TMS-diazomethane in an appropriate solvent (e.g., hexane) dropwise to the carboxylic acid solution until a persistent yellow color is observed, indicating a slight excess of the reagent.

  • Stir the reaction mixture at 0 °C for a short period (typically less than an hour) and then allow it to warm to room temperature.

  • Quench the excess TMS-diazomethane by the careful addition of a few drops of acetic acid.

  • Remove the solvent under reduced pressure to obtain the methyl ester, which is often pure enough for subsequent use without further purification.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and the mechanisms of the esterification reactions, the following diagrams are provided in the DOT language.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification Piperidine Piperidine Reaction_Mixture Reaction_Mixture Piperidine->Reaction_Mixture Propylene_Oxide Propylene_Oxide Propylene_Oxide->Reaction_Mixture Peroxide_Catalyst Peroxide_Catalyst 2_2_dimethylpent_4_enoic_acid 2_2_dimethylpent_4_enoic_acid Peroxide_Catalyst->2_2_dimethylpent_4_enoic_acid High Yield Esterification_Methods Esterification_Methods 2_2_dimethylpent_4_enoic_acid->Esterification_Methods Reacts with Reaction_Mixture->2_2_dimethylpent_4_enoic_acid High Yield Methanol Methanol Methanol->Esterification_Methods Methyl_Ester Methyl_Ester Esterification_Methods->Methyl_Ester

Caption: Overall workflow for the synthesis of this compound.

Fischer_Esterification Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O(H)R')⁺ Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Protonated_Ester R-C(O)O(H)R'⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Simplified mechanism of Fischer Esterification.

Steglich_Esterification Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP - DCU Ester R-COOR' Acyl_DMAP->Ester + R'OH - DMAP

Caption: Simplified mechanism of Steglich Esterification.

Conclusion

The choice of synthesis method for this compound depends on several factors including the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the availability and handling of hazardous reagents.

  • Fischer Esterification is a robust and economical choice for large-scale synthesis, especially when the starting materials are not acid-sensitive.

  • Steglich Esterification offers a milder alternative, providing high yields for sterically hindered and delicate substrates at room temperature, though it is more expensive due to the cost of the coupling agents.

  • Methylation with diazomethane (or its safer analogues) provides the highest yields in the shortest reaction times with minimal purification required, making it an excellent choice for small-scale laboratory preparations where efficiency and purity are critical, provided the necessary safety precautions are strictly followed.

Researchers and professionals should carefully consider these factors to select the most appropriate and efficient method for their specific needs in the synthesis of this compound.

References

A Comparative Guide to the Cost-Effectiveness of Methyl 2,2-dimethylpent-4-enoate Synthesis from Various Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three distinct synthetic pathways to produce Methyl 2,2-dimethylpent-4-enoate and its close structural isomer, Methyl 3,3-dimethylpent-4-enoate. The objective is to offer a comprehensive cost-effectiveness analysis supported by experimental data and detailed protocols to aid in the selection of the most suitable method for laboratory and potential scale-up applications.

Executive Summary

The synthesis of this compound, a valuable building block in organic synthesis, can be approached from several precursors. This guide focuses on three primary methods:

  • Fischer Esterification of 2,2-dimethylpent-4-enoic acid.

  • Steglich Esterification of 2,2-dimethylpent-4-enoic acid.

  • Johnson-Claisen Rearrangement of 3-methyl-2-buten-1-ol (prenol).

The analysis reveals that while Fischer esterification offers a straightforward and cost-effective route in terms of raw materials, the Johnson-Claisen rearrangement provides a high-yielding alternative, albeit for a structurally isomeric product. The Steglich esterification, although efficient, is generally more expensive due to the cost of the coupling agents.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic methods. For a standardized comparison, all routes are theoretically scaled to produce approximately 10 grams of the final product, assuming the stated yields.

ParameterFischer EsterificationSteglich EsterificationJohnson-Claisen Rearrangement
Precursor(s) 2,2-dimethylpent-4-enoic acid, Methanol2,2-dimethylpent-4-enoic acid, Methanol3-methyl-2-buten-1-ol, Trimethyl orthoacetate
Catalyst/Reagent Sulfuric Acid (H₂SO₄)Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Phosphoric Acid (H₃PO₄)
Solvent Methanol (reflux)Dichloromethane (DCM)Toluene
Temperature (°C) ~65 (reflux)0 to Room Temperature110-145
Reaction Time (h) 4-83-62.5
Yield (%) ~90~95~84
Product This compoundThis compoundMethyl 3,3-dimethylpent-4-enoate
Purification DistillationColumn ChromatographyDistillation
Estimated Reagent Cost/10g Product ~$15-20~$40-50~$25-35
Advantages Low reagent cost, simple procedure.High yield, mild reaction conditions.High yield, relatively short reaction time.
Disadvantages Use of strong acid, requires heating.High cost of reagents, byproduct removal.Produces an isomer, requires higher temperatures.

Note: Estimated reagent costs are based on publicly available data for laboratory-grade chemicals and may vary based on supplier and purity. This estimation does not include the cost of solvents, workup chemicals, energy, or waste disposal.

Experimental Protocols

Fischer Esterification of 2,2-dimethylpent-4-enoic acid

Materials:

  • 2,2-dimethylpent-4-enoic acid (10.0 g, 78.0 mmol)

  • Methanol (100 mL)

  • Concentrated Sulfuric Acid (1 mL)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethylpent-4-enoic acid in methanol.

  • Carefully add concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Steglich Esterification of 2,2-dimethylpent-4-enoic acid

Materials:

  • 2,2-dimethylpent-4-enoic acid (10.0 g, 78.0 mmol)

  • Methanol (3.8 mL, 93.6 mmol)

  • Dicyclohexylcarbodiimide (DCC) (17.7 g, 85.8 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.95 g, 7.8 mmol)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • n-Pentane

  • 0.5 M HCl solution

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2,2-dimethylpent-4-enoic acid, methanol, and DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC portion-wise to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-pentane and diethyl ether as the eluent.

Johnson-Claisen Rearrangement of 3-methyl-2-buten-1-ol

Materials:

  • 3-methyl-2-buten-1-ol (prenol) (10.0 g, 116 mmol)

  • Trimethyl orthoacetate (55.8 g, 464 mmol)

  • Phosphoric acid (0.7 g)

  • Toluene (as a chaser for distillation if needed)

Procedure:

  • To a flask equipped with a stirrer and a distillation apparatus, add trimethyl orthoacetate and phosphoric acid.

  • Heat the mixture to 110 °C with stirring.

  • Add 3-methyl-2-buten-1-ol dropwise over 1 hour, maintaining the temperature at 110 °C. During the addition, methanol will distill from the reaction mixture.

  • After the addition is complete, continue heating at 110 °C for an additional hour to ensure complete reaction and removal of methanol.

  • Increase the temperature to 140-145 °C and heat for 1.5 hours.

  • After cooling, purify the product by fractional distillation under reduced pressure to obtain Methyl 3,3-dimethylpent-4-enoate.

Mandatory Visualization

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst Carboxylic_Acid 2,2-dimethylpent-4-enoic acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Methanol Methanol Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack H2SO4 H₂SO₄ H2SO4->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Product This compound Elimination->Product Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 2,2-dimethylpent-4-enoic acid Activation Activation of Carboxylic Acid with DCC Carboxylic_Acid->Activation Methanol Methanol Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack DCC DCC DCC->Activation DMAP DMAP Acyl_Transfer Acyl Transfer to DMAP DMAP->Acyl_Transfer O_Acylisourea O-Acylisourea Intermediate Activation->O_Acylisourea O_Acylisourea->Acyl_Transfer DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU Acyl_Pyridinium Acyl-Pyridinium Intermediate Acyl_Transfer->Acyl_Pyridinium Acyl_Pyridinium->Nucleophilic_Attack Product This compound Nucleophilic_Attack->Product Johnson_Claisen_Rearrangement cluster_reactants Reactants cluster_catalyst Catalyst Prenol 3-methyl-2-buten-1-ol Intermediate_Formation Formation of Mixed Acetal and Ketene Acetal Prenol->Intermediate_Formation Orthoacetate Trimethyl orthoacetate Orthoacetate->Intermediate_Formation H3PO4 H₃PO₄ H3PO4->Intermediate_Formation Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate_Formation->Rearrangement Product Methyl 3,3-dimethylpent-4-enoate Rearrangement->Product Experimental_Workflow cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification cluster_claisen Johnson-Claisen Rearrangement F1 Mix Acid, Alcohol, and Catalyst F2 Reflux F1->F2 F3 Workup (Extraction) F2->F3 F4 Purification (Distillation) F3->F4 Final_Product Final Product F4->Final_Product S1 Mix Acid, Alcohol, Reagents S2 Stir at RT S1->S2 S3 Workup (Filtration, Extraction) S2->S3 S4 Purification (Chromatography) S3->S4 S4->Final_Product C1 Mix Alcohol, Orthoester, and Catalyst C2 Heat and Distill Methanol C1->C2 C3 Purification (Distillation) C2->C3 C3->Final_Product Start Start Start->F1 Start->S1 Start->C1

Spectral Database Comparison for Methyl 2,2-dimethylpent-4-enoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, access to accurate and comprehensive spectral data is paramount for compound identification, characterization, and quality control. This guide provides a comparative analysis of spectral information for Methyl 2,2-dimethylpent-4-enoate (CAS No. 76352-72-2), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted spectral data and compares it with experimental data from structurally similar compounds.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
CAS Number 76352-72-2
Structure (See Chemical Structures Diagram)

Spectral Data Comparison

Mass Spectrometry

Predicted Mass Spectrum for this compound:

Based on standard fragmentation patterns for methyl esters and unsaturated compounds, the electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 142. Key fragment ions would likely arise from the loss of the methoxy group (-OCH₃, m/z 31) to give a peak at m/z 111, and cleavage of the C-C bond adjacent to the carbonyl group.

Experimental Mass Spectrum for Methyl 3,3-dimethylpent-4-enoate:

Databasem/z (Relative Intensity)
ChemicalBook41 (100), 55 (70), 69 (50), 87 (30), 111 (20), 142 (5)

Comparison: Both isomers are expected to have the same molecular ion peak at m/z 142. The fragmentation patterns are expected to differ due to the different positions of the dimethyl substitution, influencing the stability of the resulting carbocations.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum for this compound (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~5.0m2H-CH=CH₂
~3.7s3H-OCH₃
~2.3d2H-CH₂ -CH=
~1.2s6H-C(CH₃ )₂-

Experimental ¹H NMR Spectrum for Methyl 3,3-dimethylpent-4-enoate (in CDCl₃): [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.86dd1H-CH =CH₂
4.96d1H-CH=CH H (trans)
4.93d1H-CH=CH H (cis)
3.61s3H-OCH₃
2.23s2H-CH₂ -C(CH₃)₂
1.05s6H-C(CH₃ )₂-

Comparison: The key difference in the predicted versus experimental spectra lies in the signals for the protons on the carbon adjacent to the dimethyl-substituted carbon. In this compound, these are allylic protons and are expected to appear as a doublet around 2.3 ppm. In Methyl 3,3-dimethylpent-4-enoate, these protons are adjacent to the carbonyl group and appear as a singlet at 2.23 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum for this compound (in CDCl₃):

Chemical Shift (ppm)Assignment
~177C=O
~134-C H=CH₂
~118-CH=C H₂
~52-OC H₃
~45-C (CH₃)₂-
~43-C H₂-CH=
~25-C(C H₃)₂-

Experimental ¹³C NMR Spectrum for Methyl 3,3-dimethylpent-4-enoate: [2]

Chemical Shift (ppm)Assignment
172.5C=O
144.9-C H=CH₂
112.1-CH=C H₂
51.3-OC H₃
48.8-C H₂-C(CH₃)₂
39.7-C (CH₃)₂-
26.9-C(C H₃)₂-

Comparison: The chemical shifts for the carbonyl carbon and the olefinic carbons are expected to be in similar regions for both isomers. Significant differences are predicted for the quaternary carbon and the adjacent methylene/methyl carbons due to their different chemical environments.

Infrared (IR) Spectroscopy

Predicted IR Spectrum for this compound:

Wavenumber (cm⁻¹)Assignment
~3080=C-H stretch
~2960C-H stretch (alkane)
~1735C=O stretch (ester)
~1640C=C stretch
~1150C-O stretch
~910=C-H bend (out-of-plane)

Experimental IR Spectrum for Methyl 3,3-dimethylpent-4-enoate:

DatabaseWavenumber (cm⁻¹)
ChemicalBook3078, 2972, 1743, 1639, 1157, 912

Comparison: The IR spectra of both isomers are expected to be very similar, showing characteristic absorptions for the ester carbonyl group, the carbon-carbon double bond, and C-H bonds of both sp² and sp³ hybridized carbons. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Scan Speed: 2 scans/second.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean salt plates or ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Visualizations

chemical_structures cluster_target This compound cluster_alternative Methyl 3,3-dimethylpent-4-enoate target CC(C(=O)OC)CC=C alternative C=CC(C)CC(=O)OC

Caption: Chemical Structures of Target and Alternative Compounds.

spectral_comparison_workflow Target This compound PredictedData Predicted Spectral Data (MS, NMR, IR) Target->PredictedData Alternative Structurally Similar Compounds (e.g., Methyl 3,3-dimethylpent-4-enoate) ExperimentalData Experimental Spectral Data (from Databases) Alternative->ExperimentalData Comparison Comparative Analysis PredictedData->Comparison ExperimentalData->Comparison Guide Comparison Guide Comparison->Guide

Caption: Workflow for Spectral Data Comparison.

References

assessing the enantiomeric excess of chiral Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to , this document provides a comparative overview of analytical techniques, complete with experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial in the synthesis and characterization of chiral molecules like Methyl 2,2-dimethylpent-4-enoate. The most common and effective methods for this purpose are chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral additives. Each technique offers distinct advantages and is suited to different experimental constraints.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. Due to the volatility of this compound, chiral GC is a highly suitable method for its enantiomeric analysis. The separation is achieved using a chiral stationary phase (CSP), typically based on cyclodextrin derivatives, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation of a broad range of chiral compounds. For non-polar compounds like this compound, normal-phase HPLC with a chiral stationary phase is often employed. Polysaccharide-based CSPs are particularly effective for a wide variety of racemates.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a different approach that does not rely on chromatographic separation. The addition of a chiral shift reagent or a chiral derivatizing agent to the NMR sample containing the enantiomeric mixture can induce chemical shift non-equivalence for corresponding protons or other nuclei in the two enantiomers. The enantiomeric excess can then be determined by integrating the signals of the resolved peaks.

Below is a table summarizing the performance of these methods for the analysis of chiral volatile esters, which are structurally similar to this compound.

Quantitative Data Comparison

Method Chiral Selector/Stationary Phase Analyte Example Resolution (R_s) Separation Factor (α) Analysis Time Advantages Disadvantages
Chiral GC Rt-βDEXse (Cyclodextrin-based)Ethyl-2-methylbutyrate[1]>1.5[1][2]-~10-30 min[2]High resolution, fast analysis for volatile compounds.[1]Requires analyte volatility and thermal stability.
Chiral HPLC Chiralcel OD (Cellulose-based)Methyl ester derivative[3]8.44[3]-<10 min[3]Broad applicability, excellent resolution.[4]Higher solvent consumption, potential for peak broadening.
NMR Chiral Shift Reagent (e.g., Eu(hfc)₃)General Esters[5]N/A (ΔΔδ)N/A~5-15 minNo separation needed, provides structural information.[6][7]Lower sensitivity, requires higher sample concentration, reagent cost.[8]

Experimental Workflow

The general workflow for assessing the enantiomeric excess of a chiral compound involves several key steps, from sample preparation to data analysis and interpretation.

Enantiomeric Excess Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Result Prep Prepare Sample Solution GC Chiral GC Prep->GC Inject/Analyze HPLC Chiral HPLC Prep->HPLC Inject/Analyze NMR Chiral NMR Prep->NMR Inject/Analyze Acquire Acquire Chromatogram/Spectrum GC->Acquire HPLC->Acquire NMR->Acquire Integrate Integrate Peak Areas/Signals Acquire->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate Report Report %ee Calculate->Report

Caption: General workflow for determining the enantiomeric excess of a chiral compound.

Detailed Experimental Protocols

Chiral Gas Chromatography (GC)

This protocol is based on general methods for the analysis of volatile chiral esters.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Chiral Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 230 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Hydrogen or Helium at a constant flow or pressure.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp at a slow rate (e.g., 2 °C/min) to an appropriate final temperature (e.g., 150 °C) to ensure good separation.

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the separation of a methyl ester derivative on a polysaccharide-based chiral stationary phase.[3]

  • Instrumentation: HPLC system with a UV detector and a chiral column.

  • Chiral Column: Chiralcel OD (250 x 4.6 mm, 10 µm) or a similar polysaccharide-based column.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The ratio may need to be optimized for the specific compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the analyte has a C=C bond and an ester group).

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers as described for the GC method.

NMR Spectroscopy with a Chiral Shift Reagent

This protocol describes a general procedure for using a chiral shift reagent to determine enantiomeric excess.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Materials:

    • This compound sample.

    • Deuterated solvent (e.g., CDCl₃).

    • Chiral shift reagent (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, accurately weighed amount of the chiral shift reagent to the NMR tube.

    • Shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

    • Continue adding small increments of the shift reagent and acquiring spectra until a sufficient separation of signals for one or more pairs of enantiotopic protons is observed.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton in the two enantiomers.

    • Integrate the areas of these two signals (I1 and I2).

    • Calculate the enantiomeric excess using the formula: % ee = |(I1 - I2) / (I1 + I2)| * 100.

Signaling Pathway and Logical Relationship Diagram

The choice of analytical method can be represented as a decision-making process based on the properties of the analyte and the available instrumentation.

Method Selection Logic Analyte Chiral Analyte: This compound Properties Volatile & Thermally Stable? Analyte->Properties GC_Available Chiral GC Available? Properties->GC_Available Yes HPLC_Available Chiral HPLC Available? Properties->HPLC_Available No GC_Available->HPLC_Available No Use_GC Use Chiral GC GC_Available->Use_GC Yes NMR_Available High-Field NMR Available? HPLC_Available->NMR_Available No Use_HPLC Use Chiral HPLC HPLC_Available->Use_HPLC Yes Use_NMR Use Chiral NMR NMR_Available->Use_NMR Yes No_Method Consider Derivatization or Alternative Methods NMR_Available->No_Method No

Caption: Decision tree for selecting an analytical method for ee determination.

References

A Comparative Guide to the Industrial Synthesis of Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary industrial synthesis routes for Methyl 2,2-dimethylpent-4-enoate, a key intermediate in the production of various fine chemicals and pharmaceuticals. The information presented is collated from publicly available chemical literature and patents, offering a benchmark for process evaluation and development.

The dominant industrial method for synthesizing this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol, typically in the presence of an acid catalyst.[1] This process can be executed in traditional batch reactors or adapted for more modern continuous flow systems.

Comparison of Industrial Synthesis Methods

The choice between batch and continuous flow production depends on several factors, including production scale, operational costs, and desired product quality. Below is a comparative summary of these two approaches for the synthesis of this compound.

ParameterBatch Synthesis (Fischer Esterification)Continuous Flow Synthesis
Typical Yield 85-95%>95%
Purity High, but may require more intensive purificationGenerally higher due to better control of side reactions
Reaction Time Several hours to daysMinutes to hours
Temperature Typically reflux temperature of the alcohol (e.g., 65°C for methanol)Can be operated at higher temperatures to accelerate the reaction
Pressure AtmosphericCan be operated at elevated pressures to increase reaction rates
Catalyst Homogeneous (e.g., H₂SO₄, p-TsOH) or Heterogeneous (e.g., acid resins)Typically heterogeneous for ease of separation and catalyst reuse
Solvent Often an excess of the alcohol reactant (methanol)Can be run with stoichiometric amounts or a minimal excess of alcohol
Scalability Limited by reactor volumeHighly scalable by numbering up or extending operational time
Process Control More challenging to maintain consistent conditionsPrecise control over temperature, pressure, and residence time
Safety Handling of large volumes of flammable and corrosive materialsSmaller reaction volumes at any given time, enhancing safety

Experimental Protocols

Batch Synthesis: Fischer Esterification

This protocol describes a typical laboratory-scale batch esterification which can be scaled up for industrial production.

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol (typically 5-10 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid).

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for several hours (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Continuous Flow Synthesis

This protocol outlines a generalized approach for the continuous synthesis of this compound using a packed-bed reactor.

System Setup:

  • Two high-pressure pumps to deliver the reactant streams.

  • A packed-bed reactor column filled with a solid acid catalyst (e.g., Amberlyst-15).

  • A back-pressure regulator to maintain the desired system pressure.

  • A heating system to control the reactor temperature.

  • A collection vessel for the product stream.

Procedure:

  • Prepare a solution of 2,2-dimethylpent-4-enoic acid in methanol. The molar ratio can be closer to stoichiometric (e.g., 1:1.1 to 1:2) compared to batch processing.

  • Pack the reactor column with the chosen solid acid catalyst.

  • Heat the reactor to the desired temperature (e.g., 80-150°C).

  • Pump the reactant solution through the heated reactor at a controlled flow rate to achieve the desired residence time.

  • Pressurize the system using the back-pressure regulator to keep the reactants in the liquid phase at the operating temperature.

  • The product stream exiting the reactor is collected.

  • The solvent (excess methanol) can be removed by distillation, and the product, this compound, is typically of high purity and may not require further purification.

Visualizations

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 2,2-dimethylpent-4-enoic acid + Methanol + Catalyst Reactor Batch Reactor (Heated Reflux) Reactants->Reactor Neutralization Neutralization Reactor->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Batch Synthesis Workflow for this compound.

G cluster_feed Feed Preparation cluster_reaction Continuous Reaction cluster_collection Product Collection Feed Solution of 2,2-dimethylpent-4-enoic acid in Methanol Pump HPLC Pump Feed->Pump Reactor Packed-Bed Reactor (Heated & Pressurized) Pump->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Stream BPR->Collection Product This compound Collection->Product

Caption: Continuous Flow Synthesis Workflow for this compound.

reaction_pathway reactant1 2,2-dimethylpent-4-enoic acid product This compound reactant1->product Fischer Esterification reactant2 Methanol reactant2->product catalyst H+ catalyst->product water Water

Caption: Fischer Esterification Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of Methyl 2,2-dimethylpent-4-enoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of Methyl 2,2-dimethylpent-4-enoate, a flammable and potentially irritating ester. Adherence to these protocols is essential for minimizing risks and meeting regulatory requirements.

I. Immediate Safety Considerations

Before beginning any disposal-related activities, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the chemical's hazards, handling procedures, and emergency measures.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood to avoid inhalation of vapors.[1][2]

II. Waste Characterization and Segregation

This compound is classified as a flammable liquid.[2][3][4] As such, it must be treated as hazardous waste. It is imperative to prevent it from entering drains or the regular trash system.[5][6]

Key Segregation Practices:

  • Do not mix with incompatible waste streams such as acids, bases, or oxidizers.[5]

  • Keep halogenated and non-halogenated solvent waste separate. This compound is a non-halogenated organic solvent.

  • Segregate liquid waste from solid waste.[7] Contaminated lab supplies (e.g., gloves, absorbent pads) should be disposed of as solid hazardous waste.[8]

III. Step-by-Step Disposal Protocol

Step 1: Container Selection and Labeling

  • Select a waste container that is in good condition, leak-proof, and chemically compatible with the ester.[5][8] A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable Liquid," "Irritant")

    • The accumulation start date

    • The name of the generating researcher or laboratory

Step 2: Waste Accumulation

  • When adding waste to the container, do so carefully to avoid splashes or spills.

  • The container should remain closed at all times except when waste is being added.[9]

  • Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[8]

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[5]

  • Utilize secondary containment, such as a spill tray, to mitigate the effects of any potential leaks.[7][10]

Step 3: Disposal of Empty Containers

  • A container that held this compound is considered "empty" only after all contents have been removed to the best extent possible.[10]

  • For containers that held this chemical, the first rinse with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste.[11]

  • After thorough rinsing and air-drying, and with all labels removed or defaced, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[10]

Step 4: Arranging for Chemical Waste Pickup

  • Once the waste container is full or if the project generating the waste is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting EHS directly.

IV. Spill Management

In the event of a spill, the following procedures should be followed:

Spill Size Action
Small Spill (<50 mL) Absorb the spill with an inert absorbent material such as vermiculite, perlite, or cat litter.[1] Place the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it accordingly.[1]
Large Spill (>50 mL) Evacuate the immediate area and alert your laboratory supervisor and EHS department. Prevent the spill from entering drains. Trained personnel should handle the cleanup using appropriate spill kits and PPE.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Start: Waste Generation cluster_1 Waste Type Assessment cluster_2 Disposal Actions cluster_3 Final Steps start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? (Contaminated Debris) start->is_solid is_container Empty Container? start->is_container collect_liquid Collect in Labeled, Compatible Waste Container is_liquid->collect_liquid Yes collect_solid Collect in Labeled Solid Waste Bag/Container is_solid->collect_solid Yes rinse Triple Rinse Container is_container->rinse Yes store Store in Satellite Accumulation Area with Secondary Containment collect_liquid->store collect_solid->store collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste rinse->dispose_container After Rinsing collect_rinsate->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup

Caption: Decision workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2,2-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and disposal guidelines for researchers and laboratory professionals working with Methyl 2,2-dimethylpent-4-enoate. This guide provides immediate, actionable information to ensure the safe handling and disposal of this chemical, fostering a secure and compliant laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE, and the subsequent operational plan details the procedural steps for its use.

Protection Type Recommended Equipment Specification and Use
Eye Protection Safety goggles or a face shieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Change gloves immediately if contaminated.
Body Protection Flame-retardant lab coatShould be fully buttoned to provide maximum coverage.
Respiratory Protection Use in a well-ventilated area or fume hoodIf ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.
Foot Protection Closed-toe shoesMust be worn to protect against spills.

Operational Plan for Safe Handling

A systematic workflow is critical to minimizing risks associated with this compound.

Pre-Handling Preparations:
  • Information Review: All personnel must be familiar with the potential hazards of flammable and volatile organic compounds.

  • Area Preparation: Ensure the work area is clean, uncluttered, and located within a certified chemical fume hood.[1]

  • Equipment Check: Verify that all necessary PPE is available and in good condition. Ensure that safety equipment, such as eyewash stations and safety showers, is accessible and operational.[2]

  • Spill Kit: Confirm the location of a spill kit rated for flammable liquids and that personnel are trained in its use.

Handling Procedures:
  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Chemical Transport: When moving the chemical, use a secondary container to prevent spills.

  • Dispensing: Handle the chemical within a fume hood to minimize inhalation of vapors.[1][3] Keep the container closed when not in use.[4]

  • Heating: Avoid the use of open flames. If heating is necessary, use a water bath, heating mantle, or other controlled heating source.[1]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Waste Container: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[5][6] The container should be compatible with flammable organic liquids.

  • Contaminated Materials: Any solid waste, such as gloves, absorbent pads, or paper towels, that comes into contact with the chemical should be collected in a separate, clearly labeled hazardous waste container.[5]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[6]

Storage and Disposal:
  • Storage: Store waste containers in a designated, well-ventilated, and cool area away from ignition sources.[4]

  • Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company.[5][7] Never pour flammable chemical waste down the drain.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_info Review Hazards prep_area Prepare Work Area prep_info->prep_area prep_ppe Inspect PPE prep_area->prep_ppe prep_spill Locate Spill Kit prep_ppe->prep_spill handle_ppe Don PPE prep_spill->handle_ppe handle_transport Transport Chemical handle_ppe->handle_transport handle_dispense Dispense in Fume Hood handle_transport->handle_dispense handle_post Post-Handling Hygiene handle_dispense->handle_post disp_collect_liquid Collect Liquid Waste handle_post->disp_collect_liquid disp_collect_solid Collect Solid Waste handle_post->disp_collect_solid disp_label Label Waste Containers disp_collect_liquid->disp_label disp_collect_solid->disp_label disp_store Store Waste Securely disp_label->disp_store disp_professional Professional Disposal disp_store->disp_professional

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.